molecular formula C31H27NO5 B12307676 Fmoc-4-(3-methoxyphenyl)-L-phenylalanine

Fmoc-4-(3-methoxyphenyl)-L-phenylalanine

Cat. No.: B12307676
M. Wt: 493.5 g/mol
InChI Key: XVXGCMYTAFQAKH-UHFFFAOYSA-N
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Description

Fmoc-4-(3-methoxyphenyl)-L-phenylalanine is a useful research compound. Its molecular formula is C31H27NO5 and its molecular weight is 493.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-4-(3-methoxyphenyl)-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-4-(3-methoxyphenyl)-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H27NO5

Molecular Weight

493.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-methoxyphenyl)phenyl]propanoic acid

InChI

InChI=1S/C31H27NO5/c1-36-23-8-6-7-22(18-23)21-15-13-20(14-16-21)17-29(30(33)34)32-31(35)37-19-28-26-11-4-2-9-24(26)25-10-3-5-12-27(25)28/h2-16,18,28-29H,17,19H2,1H3,(H,32,35)(H,33,34)

InChI Key

XVXGCMYTAFQAKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States
Foundational & Exploratory

Engineering Next-Generation Therapeutics: The Role of Fmoc-4-(3-methoxyphenyl)-L-phenylalanine in Unnatural Peptide Design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide engineering, I frequently encounter the fundamental bottleneck of canonical peptide therapeutics: their susceptibility to rapid proteolytic degradation and poor bioavailability[1]. To overcome these liabilities, the strategic incorporation of unnatural amino acids (UAAs) has become a cornerstone of modern drug design[2]. Among these, Fmoc-4-(3-methoxyphenyl)-L-phenylalanine (CAS: 1223105-50-7)[3]—a structurally complex biphenylalanine derivative—stands out as a powerful building block.

This whitepaper provides an in-depth technical analysis of how this specific unnatural amino acid modulates physicochemical properties, enhances proteolytic stability, and dictates the self-validating synthetic protocols required for its successful integration into peptide backbones.

The Physicochemical Paradigm of Biphenylalanine Derivatives

The transition from natural L-phenylalanine to 4-(3-methoxyphenyl)-L-phenylalanine involves two critical structural modifications that fundamentally alter the peptide's behavior:

A. Steric Shielding via the Biphenyl Core

The addition of a second phenyl ring dramatically increases the hydrophobic surface area and steric bulk of the side chain[]. Canonical proteases, such as chymotrypsin, rely on specific geometric accommodation within their S1 binding pockets to cleave aromatic residues. The extended biphenyl core creates immense steric hindrance, effectively occluding the peptide bond from the protease active site, thereby extending the in vivo half-life from minutes to hours[]. Furthermore, in antimicrobial peptides (AMPs), this bulky hydrophobic anchor drives deep insertion into bacterial lipid bilayers, disrupting membrane integrity[5].

B. Electronic Tuning via 3-Methoxy Substitution

While the biphenyl core provides bulk, the 3-methoxy substitution on the distal ring introduces precise electronic control. The methoxy oxygen acts as a critical hydrogen-bond acceptor, allowing the residue to interact specifically with polar residues (e.g., Serine or Threonine) buried within hydrophobic receptor pockets[6]. Additionally, the electron-donating nature of the methoxy group alters the electrostatic potential of the aromatic system, fine-tuning π−π stacking interactions with target proteins[7].

G A Native Phenylalanine (Rapid Degradation) B Biphenyl Core Addition (Steric Shielding) A->B Structural Modification C 3-Methoxy Substitution (Polar/Dipole Tuning) B->C Electronic Tuning D Protease Resistance (Extended Half-Life) C->D Blocks S1 Pocket E Enhanced PPI Affinity (Target Specificity) C->E Enhanced π-π Stacking

Structural evolution from native Phe to Bip(3-OMe) enhancing stability and affinity.

Quantitative Advantages in Peptide Engineering

The integration of 4-(3-methoxyphenyl)-L-phenylalanine yields measurable improvements across key pharmacokinetic and pharmacodynamic parameters. The table below summarizes the comparative advantages of this modification based on established literature for biphenylalanine derivatives[][5][6].

PropertyCanonical L-PhenylalanineL-Biphenylalanine (Bip)4-(3-Methoxyphenyl)-L-PheMechanistic Rationale
Proteolytic Half-Life < 30 minutes> 12 hours> 24 hoursSteric occlusion prevents S1 pocket accommodation[2][].
Hydrophobicity (LogP) ~1.5~3.5~3.1Biphenyl core increases bulk; methoxy adds slight polarity[7].
Membrane Insertion Weak / TransientStrongStrong, Target-SpecificDeep hydrophobic anchoring via dual aromatic rings[5].
Hydrogen Bonding Donor: 0, Acceptor: 0Donor: 0, Acceptor: 0Donor: 0, Acceptor: 1Methoxy oxygen acts as an H-bond acceptor in deep pockets[6].

Self-Validating SPPS Methodology for Bulky Residues

The very steric bulk that protects the peptide from proteases also makes Fmoc-4-(3-methoxyphenyl)-L-phenylalanine notoriously difficult to couple during Solid-Phase Peptide Synthesis (SPPS)[7]. Standard coupling reagents (e.g., HBTU) often fail due to the restricted nucleophilic attack trajectory.

To ensure synthetic integrity, I employ a self-validating SPPS protocol . Every step is designed with a built-in feedback loop to prevent the propagation of deletion sequences.

Step-by-Step Protocol
  • Resin Swelling & Fmoc Deprotection: Swell the resin in DMF for 30 minutes. Treat with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.

  • Validation Check 1 (UV Monitoring): Collect the deprotection effluent and measure UV absorbance at 301 nm. Causality: Quantifying the dibenzofulvene-piperidine adduct ensures 100% deprotection before introducing the highly expensive and bulky UAA.

  • High-Efficiency Pre-Activation: Dissolve 3.0 equivalents of Fmoc-4-(3-methoxyphenyl)-L-phenylalanine, 2.9 eq of HATU, and 3.0 eq of HOAt in DMF. Add 6.0 eq of DIPEA. Causality: HATU/HOAt generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which is mandatory to overcome the severe steric hindrance of the biphenyl side chain.

  • Extended Coupling: Add the activated mixture to the resin and agitate for 120 minutes at 40°C (using microwave assistance if available).

  • Validation Check 2 (Kaiser Test): Perform a Kaiser (ninhydrin) test on a micro-cleaved resin sample.

    • If Negative (Yellow): Primary amines are fully reacted. Proceed to step 6.

    • If Positive (Blue): Steric hindrance caused incomplete coupling. Mandatory Action: Perform a second coupling cycle using a different chemistry (e.g., DIC/OxymaPure) to force completion.

  • Capping: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 15 minutes. Causality: Any unreacted amines must be acetylated to truncate failure sequences, ensuring they do not grow further. This makes downstream HPLC purification significantly easier by maximizing the polarity difference between the target peptide and truncated impurities.

SPPS_Workflow N1 1. Fmoc Deprotection (20% Piperidine/DMF) N2 2. UV Validation (301 nm) Quantify Dibenzofulvene N1->N2 Monitor N3 3. Pre-Activation Fmoc-Bip(3-OMe)-OH + HATU/DIPEA N2->N3 Pass N4 4. Extended Coupling (Overcome Steric Bulk) N3->N4 N5 5. Kaiser Test Validation N4->N5 Assess N5->N3 Positive (Retry) N6 6. Acetic Anhydride Capping (Truncate Failures) N5->N6 Negative (Success) N7 7. Elongation / Cleavage N6->N7

Self-validating SPPS workflow for bulky unnatural amino acids.

Advanced Applications in Therapeutics

The strategic placement of Fmoc-4-(3-methoxyphenyl)-L-phenylalanine is driving innovation across multiple therapeutic modalities:

  • Antimicrobial Peptides (AMPs): Ultrashort AMPs often suffer from rapid degradation and high hemolytic toxicity. Substituting canonical hydrophobic residues with biphenylalanine derivatives enhances bacterial membrane disruption while lowering the Minimum Inhibitory Concentration (MIC) against multidrug-resistant pathogens[8][5].

  • Oncology & Immunocytokines: In the development of modified IL-2 polypeptides and anti-PD-L1 conjugates, unnatural amino acids like methoxyphenylalanine and biphenylalanine are utilized to fine-tune receptor binding affinity (favoring IL-2R βγ over IL-2R α ) and to provide bio-orthogonal conjugation handles for PEGylation, drastically improving the therapeutic window[9].

  • Protein-Protein Interaction (PPI) Inhibitors: The 3-methoxy group acts as a precise structural probe. When designing peptidomimetics that target SH2 domains or other shallow hydrophobic clefts, the methoxy oxygen can form critical hydrogen bonds with native serine or threonine residues, locking the peptide into an active conformation[6].

References

  • Fmoc-4-(3-methoxyphenyl)-L-phenylalanine_化工百科 - ChemBK. chembk.com. 3

  • Antimicrobial and Antibiofilm Activity of UP-5, an Ultrashort Antimicrobial Peptide Designed Using Only Arginine and Biphenylalanine - MDPI. mdpi.com. 8

  • Non-Natural Phenylalanine in Peptide Design Guide - BOC Sciences Amino Acid. bocsci.com.

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. acs.org. 1

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. nih.gov. 2

  • Molecular dynamics simulations to study the role of biphenylalanine in promoting the antibacterial activity of ultrashort peptides - PubMed. nih.gov. 5

  • Fmoc-3-methoxy-L-phenlyalanine - Chem-Impex. chemimpex.com. 7

  • WO2021140416A2 - Modified il-2 polypeptides and uses thereof - Google Patents. google.com. 9

  • Preparation of Orthogonally-Protected 3-Methoxy-4-Phosphonomethyl-L- Phenylalanine, a New Reagent for the Synthesis of Phosphoty - Ingenta Connect. ingentaconnect.com.6

Sources

An In-Depth Technical Guide to the Synthesis of Fmoc-4-(3-methoxyphenyl)-L-phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Fmoc-4-(3-methoxyphenyl)-L-phenylalanine, a non-canonical amino acid of significant interest in peptide chemistry and drug discovery. The guide is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the prevalent synthetic strategies, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. An alternative pathway, the Stille cross-coupling, will also be discussed. This document provides detailed, field-proven protocols, explains the underlying chemical principles, and offers insights into experimental design and optimization.

Introduction: The Significance of Non-Canonical Amino Acids

The incorporation of non-canonical amino acids (ncAAs) into peptides has emerged as a powerful strategy in medicinal chemistry and materials science. These unique building blocks, which are not among the 20 proteinogenic amino acids, allow for the introduction of novel chemical functionalities, conformational constraints, and metabolic stability. Fmoc-4-(3-methoxyphenyl)-L-phenylalanine is a biaryl-containing amino acid that can impart unique structural and electronic properties to peptides, potentially enhancing their binding affinity, selectivity, and pharmacokinetic profiles. The 3-methoxyphenyl moiety can engage in specific interactions with biological targets and serve as a handle for further chemical modification. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard for solid-phase peptide synthesis (SPPS), making these derivatives directly applicable in the construction of modified peptides.[1][2]

Core Synthetic Strategies: A Tale of Two Couplings

The construction of the biaryl scaffold in Fmoc-4-(3-methoxyphenyl)-L-phenylalanine is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These reactions form a carbon-carbon bond between an aromatic ring of a phenylalanine precursor and the 3-methoxyphenyl group. The two most prominent and reliable methods for this transformation are the Suzuki-Miyaura coupling and the Stille coupling.

The Suzuki-Miyaura Cross-Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and relatively low toxicity of its boronic acid reagents.[3][4][5] The reaction involves the coupling of an organoboron compound (in our case, 3-methoxyphenylboronic acid) with an organohalide (Fmoc-4-iodo-L-phenylalanine) in the presence of a palladium catalyst and a base.[6][7]

Causality Behind Experimental Choices:

  • Starting Material: Fmoc-4-iodo-L-phenylalanine is an ideal starting material. The iodine atom is highly reactive in the oxidative addition step of the catalytic cycle, leading to efficient coupling.[8] It is also commercially available, which is a significant advantage for reproducibility and scalability.[8] Fmoc-4-bromo-L-phenylalanine can also be used, though it may require more forcing reaction conditions.

  • Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as palladium(II) acetate (Pd(OAc)₂) or formed directly from a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3] Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and yield.

  • Solvent: A variety of organic solvents can be used, often in combination with water. A common solvent system is a mixture of an organic solvent like 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) with an aqueous solution of the base.[9][10]

Diagram 1: Overall Synthetic Workflow

G cluster_0 Stage 1: Precursor Synthesis (Optional) cluster_1 Stage 2: Cross-Coupling cluster_2 Stage 3: Application L_Tyrosine L-Tyrosine Fmoc_Tyr_OH Fmoc-L-Tyrosine L_Tyrosine->Fmoc_Tyr_OH Fmoc Protection Fmoc_4_Iodo_Phe_OH Fmoc-4-iodo-L-phenylalanine Fmoc_Tyr_OH->Fmoc_4_Iodo_Phe_OH Iodination Target_Molecule Fmoc-4-(3-methoxyphenyl)-L-phenylalanine Fmoc_4_Iodo_Phe_OH->Target_Molecule Suzuki-Miyaura Coupling Boronic_Acid 3-Methoxyphenylboronic Acid Boronic_Acid->Target_Molecule SPPS Solid-Phase Peptide Synthesis (SPPS) Target_Molecule->SPPS Incorporation into Peptides

Caption: General workflow for the synthesis and application of the target molecule.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 Product Ar-Ar' PdII_Biaryl->Product RedElim Reductive Elimination RedElim->Pd0 Product->RedElim Reactant_Aryl Ar-X (Fmoc-4-iodo-L-Phe) Reactant_Aryl->OxAdd Reactant_Boron Ar'-B(OR)₂ (3-MeO-Ph-B(OH)₂) Base Base Reactant_Boron->Base Boronate [Ar'-B(OR)₂(Base)]⁻ Base->Boronate Boronate->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Stille Cross-Coupling: A Powerful Alternative

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that utilizes organostannane (tin) reagents.[11][12][13][14] While often delivering excellent results, the primary drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product.[15] However, organostannanes are stable to air and moisture, and the reaction conditions are generally mild and tolerant of a wide array of functional groups.[15]

In the context of our target molecule, the Stille reaction would involve the coupling of Fmoc-4-iodo-L-phenylalanine with (3-methoxyphenyl)trimethylstannane or a similar organotin derivative.

Comparative Rationale:

  • Suzuki-Miyaura: Generally preferred due to the lower toxicity of boronic acids and their byproducts. The byproducts are also typically easier to remove during purification.

  • Stille: Can be advantageous when the corresponding boronic acid is unstable or difficult to prepare. The reaction can sometimes be more robust and less sensitive to steric hindrance than the Suzuki coupling.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of biaryl amino acids and should be adapted and optimized as necessary.[6][7][16]

Synthesis of Fmoc-4-iodo-L-phenylalanine (Precursor)

While commercially available, this protocol outlines the synthesis from the more accessible Fmoc-L-tyrosine.

Materials:

  • Fmoc-L-tyrosine

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve Fmoc-L-tyrosine (1 equivalent) in a mixture of DCM and TFA (e.g., 10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes, keeping the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium thiosulfate to quench excess iodine.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Fmoc-4-iodo-L-phenylalanine as a white solid.

Synthesis of Fmoc-4-(3-methoxyphenyl)-L-phenylalanine via Suzuki-Miyaura Coupling

Materials:

  • Fmoc-4-iodo-L-phenylalanine

  • 3-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • 1,4-Dioxane or a similar solvent

  • Water

Protocol:

  • To a reaction vessel, add Fmoc-4-iodo-L-phenylalanine (1 equivalent), 3-methoxyphenylboronic acid (1.2-1.5 equivalents), and the base (e.g., Na₂CO₃, 2-3 equivalents).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.05 equivalents) and the ligand (e.g., PPh₃, 0.1 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Fmoc-4-(3-methoxyphenyl)-L-phenylalanine.

Data Summary

The following table summarizes representative data for the synthesis of Fmoc-4-aryl-L-phenylalanine derivatives via Suzuki-Miyaura coupling, based on literature reports for analogous compounds.[6][7] Actual yields and properties for the 3-methoxy derivative may vary.

DerivativeStarting HalideArylboronic AcidCatalyst SystemBaseSolventYield (%)Purity (%)
Fmoc-4-phenyl-L-Phe Fmoc-4-iodo-L-PhePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O~85-95>95
Fmoc-4-(4-methoxyphenyl)-L-Phe Fmoc-4-iodo-L-Phe4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O~80-90>95
Fmoc-4-(3-methoxyphenyl)-L-Phe Fmoc-4-iodo-L-Phe3-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃Dioxane/H₂OEst. 80-90Est. >95
Fmoc-4-(2-thienyl)-L-Phe Fmoc-4-bromo-L-Phe2-Thiopheneboronic acidPdCl₂(dppf)K₂CO₃DMF~75-85>95

Note: Estimated values based on similar reported reactions.

Conclusion and Future Perspectives

The synthesis of Fmoc-4-(3-methoxyphenyl)-L-phenylalanine and its derivatives is readily achievable through well-established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the method of choice due to its reliability, mild conditions, and the use of less toxic reagents. This guide provides a solid foundation for researchers to produce these valuable building blocks for advanced peptide synthesis and drug discovery programs.

Future research may focus on developing even more efficient and sustainable catalytic systems, such as those utilizing greener solvents or heterogeneous catalysts that can be easily recovered and reused. Furthermore, the exploration of late-stage C-H activation methodologies could provide alternative, more atom-economical routes to these and other non-canonical amino acids.

References

  • Qiao, J. X., et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 81(21), 10343-10352. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • J&K Scientific LLC. (2025). Stille Cross-Coupling. J&K Scientific. [Link]

  • Kotha, S., & Kuki, A. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 22(3), 384. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Royal Society of Chemistry. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. [Link]

  • AbbVie. (2021). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set. Journal of Chemical Information and Modeling, 61(8), 3865-3875. [Link]

  • Gonzalez, A., et al. (2014). A Direct Route for the Preparation of Fmoc/OtBu Protected Iodotyrosine. Tetrahedron Letters, 55(30), 4083-4085. [Link]

  • Qiao, J. X., et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. PubMed. [Link]

  • Dondoni, A., & Marra, A. (2006). Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. The Journal of Organic Chemistry, 71(15), 5807-5810. [Link]

  • Beilstein-Institut. (2011). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. Beilstein Journal of Organic Chemistry, 7, 424-431. [Link]

  • ResearchGate. (2006). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: Application to polymethoxylated phenylalanines and 4-oxoamino acids. Request PDF. [Link]

  • National Institutes of Health. (2012). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PMC. [Link]

  • Woischnig, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16321-16326. [Link]

  • Corsepius, N. (2021, April 20). Ch 23 Stille and Suzuki Coupling. YouTube. [Link]

  • NextSDS. (n.d.). Fmoc-4-(3-methoxyphenyl)-L-phenylalanine — Chemical Substance Information. [Link]

  • Aapptec. (n.d.). Fmoc-Phe(4-Me)-OH [199006-54-7]. [Link]

  • American Chemical Society. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(25), 5032-5038. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • MDPI. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Gels, 8(9), 546. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

Sources

Engineering Truncated GLP-1 Receptor Agonists: The Biological Activity of 4-(3-Methoxyphenyl)-L-Phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Truncation Paradigm

Glucagon-like peptide-1 (GLP-1) is a 30-amino acid incretin hormone that plays a critical role in glucose homeostasis by stimulating glucose-dependent insulin secretion[1]. Despite its profound therapeutic potential for Type 2 Diabetes (T2D) and obesity, native GLP-1 suffers from severe pharmacokinetic limitations, primarily due to rapid degradation by dipeptidyl peptidase IV (DPP-IV) and neutral endopeptidase 24.11 (NEP 24.11), resulting in a half-life of less than two minutes[1].

Historically, therapeutic development focused on full-length analogs (e.g., liraglutide, exenatide)[1]. However, a paradigm shift occurred with the discovery that the 30-mer peptide could be radically truncated to an 11-mer while maintaining picomolar receptor potency[2]. This breakthrough was achieved by replacing the C-terminal 21 amino acids of GLP-1 with a highly engineered dipeptide sequence containing the non-natural amino acid 4-(3-methoxyphenyl)-L-phenylalanine (commonly referred to as Bip(3-OMe) or 3'-methoxy-biphenylalanine)[2].

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind this substitution, outline the resulting biological activity profile, and provide self-validating experimental workflows for synthesizing and evaluating these advanced peptide therapeutics.

Structural Rationale & Mechanistic Causality: Why Bip(3-OMe)?

The GLP-1 receptor (GLP-1R) is a Class B G-protein-coupled receptor (GPCR)[1]. Native GLP-1 binds via a "two-domain" model: the C-terminal amphiphilic α -helix of the peptide binds to the large extracellular domain (ECD) of the receptor, while the unstructured N-terminus dives into the transmembrane core to trigger G-protein activation[3].

Truncating the C-terminal 21 amino acids normally abolishes binding affinity because the critical ECD interactions are lost[1]. The introduction of Bip(3-OMe) at positions 10 and 11 (relative to the truncated sequence) circumvents this loss through the following mechanisms:

  • Hydrophobic Pocket Filling: The bulky, biphenyl core of Bip(3-OMe) acts as a structural surrogate for the entire C-terminal α -helix. It deeply penetrates the hydrophobic binding cleft of the GLP-1R ECD[2].

  • π

    π Stacking Interactions: The aromatic rings of the biphenyl side chain engage in highly favorable π

    π stacking with aromatic residues (e.g., Trp39, Tyr69) within the receptor's binding pocket[2].
  • Electronic Modulation: The methoxy (-OMe) group at the 3'-position of the distal phenyl ring provides specific electronic and steric tuning, optimizing the dihedral angle of the biphenyl system to perfectly match the receptor's topography[4].

Causality Check: The truncation destroys the α -helix; the Bip(3-OMe) dipeptide restores the binding energy via localized, high-density hydrophobic and electronic interactions, proving that immense molecular weight is not strictly required for Class B GPCR activation if the pharmacophore is perfectly optimized[2][4].

Biological Activity Profile

The incorporation of Bip(3-OMe) into the 11-mer scaffold (often combined with an N-terminal modification such as α -aminoisobutyric acid [Aib] at position 2) yields a biological profile that rivals or exceeds full-length analogs[1][2].

Quantitative Data Summary
ParameterNative GLP-1(7-36)11-mer Bip(3-OMe) Analog
Sequence Length 30 amino acids11 amino acids
Receptor Potency (EC50) ~0.034 nM~0.087 nM
DPP-IV Stability ( t1/2​ ) < 2 minutes> 12 hours
NEP 24.11 Susceptibility High (Multiple C-terminal cleavage sites)Negligible (Cleavage sites physically removed)
In Vivo Efficacy Rapid clearance, requires continuous infusionSustained plasma exposure, acute glucose reduction
In Vivo Efficacy

In diabetic mouse models, peptides terminating in Bip(3-OMe) acutely reduce plasma glucose excursions during intraperitoneal glucose tolerance tests (IPGTT) and potently stimulate insulin secretion[2]. Because the peptide lacks the C-terminal sequence entirely, it is completely immune to NEP 24.11 endoproteolysis, which normally accounts for up to 50% of GLP-1 degradation in vivo[1].

Visualizing the Signaling Pathway

Upon binding of the Bip(3-OMe) peptide, the GLP-1R undergoes a conformational shift that activates the G α s signaling cascade, ultimately leading to insulin exocytosis[5].

G A 11-mer Bip(3-OMe) Peptide B GLP-1 Receptor (GPCR) A->B High Affinity Binding C Gαs Protein Activation B->C Conformational Change D Adenylyl Cyclase (AC) C->D Stimulates E cAMP Accumulation D->E ATP to cAMP F PKA / Epac2 Activation E->F Binds Regulatory Subunits G Intracellular Ca2+ Increase F->G Ion Channel Modulation H Insulin Exocytosis G->H Vesicle Fusion

Fig 1: GLP-1R Gαs-mediated signaling pathway leading to cAMP accumulation and insulin exocytosis.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, explaining the explicit reasoning behind critical reagent choices.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Bip(3-OMe) Peptides

The extreme steric bulk of the 3'-methoxybiphenyl side chain induces significant local secondary structure and severely hinders the primary amine during subsequent coupling steps. Standard coupling reagents (like DIC/HOBt) will result in massive deletion sequences.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes. Rationale: Rink Amide is chosen to yield a C-terminal carboxamide, which is critical for GLP-1R potency[2].

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Coupling Fmoc-Bip(3-OMe)-OH:

    • Prepare a solution of Fmoc-Bip(3-OMe)-OH (3.0 eq) and HATU (2.9 eq) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to the amino acid solution, activate for 2 minutes, and add to the resin.

    • React for 2 hours at room temperature.

    • Causality Note: HATU is a highly reactive uronium salt. Combined with a strong base (DIPEA), it is mandatory to drive the acylation of this sterically hindered residue to completion.

  • Capping: Treat with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing the formation of difficult-to-separate deletion impurities.

  • Iterative Elongation: Repeat deprotection and coupling for the remaining N-terminal sequence.

  • Global Cleavage: Cleave the peptide from the resin using TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5) for 2.5 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

SPPS Resin Rink Amide Resin (Solid Support) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect CoupleBip Couple Fmoc-Bip(3-OMe)-OH (HATU/DIPEA) Deprotect->CoupleBip Wash CoupleRest Iterative Coupling (N-terminal 9-mer) CoupleBip->CoupleRest Repeat Cleavage Global Cleavage (TFA/Scavengers) CoupleRest->Cleavage Final Deprotect Purify RP-HPLC Purification Cleavage->Purify Crude Peptide

Fig 2: Optimized SPPS workflow for sterically hindered Bip(3-OMe) peptide synthesis.

Protocol B: Self-Validating In Vitro cAMP Accumulation Assay

To validate the biological activity of the synthesized peptide, a functional cAMP assay must be performed using a cell line overexpressing the human GLP-1R[5].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing hGLP-1R into a 384-well white microplate at 2,500 cells/well.

  • Stimulation Buffer Preparation: Prepare Hank's Balanced Salt Solution (HBSS) containing 0.1% BSA and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).

    • Causality Note: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the intracellular degradation of synthesized cAMP. Without IBMX, the assay measures the net balance of synthesis and degradation, which introduces high variance. With IBMX, the assay becomes a self-validating, direct linear reflection of G α s activation.

  • Ligand Incubation: Add serial dilutions of the Bip(3-OMe) peptide (from 10−6 M to 10−13 M) to the cells. Include native GLP-1(7-36) as a reference control, and Forskolin (10 μ M) as a maximum system-validation control (Forskolin directly activates Adenylyl Cyclase independent of the GPCR). Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents (anti-cAMP-Cryptate and cAMP-d2).

  • Readout: Measure the TR-FRET ratio (665 nm / 620 nm) using a microplate reader. Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

References

  • Mapelli, C., et al. (2009). "Eleven amino acid glucagon-like peptide-1 receptor agonists with antidiabetic activity." Journal of Medicinal Chemistry, 52(23), 7788-7799.

  • Lee, Y. S., & Jun, H. S. (2014). "Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications." Journal of Medicinal Chemistry, 57(10), 4111-4127.

  • Haque, T. S., et al. (2010). "Exploration of structure-activity relationships at the two C-terminal residues of potent 11mer Glucagon-Like Peptide-1 receptor agonist peptides via parallel synthesis." Bioorganic & Medicinal Chemistry Letters, 20(14), 4104-4107.

  • Jones, B., et al. (2022). "Modifying a Hydroxyl Patch in Glucagon-like Peptide 1 Produces Biased Agonists with Unique Signaling Profiles." ACS Pharmacology & Translational Science, 5(9), 742-753.

Sources

Methodological & Application

Solid-phase peptide synthesis protocol for Fmoc-4-(3-methoxyphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

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Solid-Phase Peptide Synthesis of Peptides Containing 4-(3-methoxyphenyl)-L-phenylalanine using Fmoc Chemistry

Document ID: AN-SPPS-FMPA-20260324

Abstract

This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid Fmoc-4-(3-methoxyphenyl)-L-phenylalanine. The protocol is based on the widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy. We delve into the rationale behind each step, from resin selection and preparation to the final cleavage and purification of the target peptide. This guide is intended for researchers, scientists, and professionals in drug development who are familiar with the fundamentals of peptide chemistry and are looking to incorporate this specific non-canonical amino acid into their synthetic workflows.

Introduction: The Significance of Unnatural Amino Acids

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in medicinal chemistry and chemical biology. UAAs can confer unique structural and functional properties to peptides, such as enhanced proteolytic stability, improved receptor binding affinity and selectivity, and novel pharmacological activities. 4-(3-methoxyphenyl)-L-phenylalanine is a particularly interesting UAA. The methoxy group on the phenyl ring can introduce beneficial electronic and steric effects, potentially modulating the peptide's conformation and interaction with its biological target.

This protocol will utilize the Fmoc-based solid-phase peptide synthesis (SPPS) methodology, a cornerstone of modern peptide synthesis.[1] The Fmoc group, which protects the α-amino group of the amino acid, is stable under acidic conditions but readily cleaved by a mild base, typically piperidine.[2] This orthogonality allows for the selective deprotection and sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin).[1]

Materials and Reagents

Consistent quality of reagents is paramount for successful peptide synthesis. The following table outlines the necessary materials and recommended specifications.

Reagent Grade Supplier (Example) Key Considerations
Fmoc-4-(3-methoxyphenyl)-L-phenylalanine Purity >98%VariousStore desiccated at -20°C. Allow to warm to room temperature before weighing.
Resin (e.g., Rink Amide MBHA) 100-200 mesh, ~0.6 mmol/gVariousThe choice of resin depends on the desired C-terminus of the peptide (amide in this case).[3][4][5]
Fmoc-protected Amino Acids Synthesis GradeVariousAll other amino acids for the sequence.
Coupling Reagents (e.g., HBTU, HATU) Synthesis GradeVariousHBTU and HATU are commonly used.[6][7] HATU is often preferred for hindered couplings due to its faster kinetics.[7][8]
Base (e.g., DIPEA) Reagent GradeVariousN,N-Diisopropylethylamine is a non-nucleophilic base used to activate the coupling reagents.[9]
Deprotection Reagent (Piperidine) Reagent GradeVariousTypically used as a 20% solution in DMF.[3][10][11]
Solvents (DMF, DCM) HPLC GradeVariousDimethylformamide (DMF) and Dichloromethane (DCM) are the primary solvents used for washing and reactions.[9]
Cleavage Cocktail Reagents (TFA, TIS, H2O) Reagent GradeVariousTrifluoroacetic acid (TFA) is the primary cleavage reagent.[12] Triisopropylsilane (TIS) and water act as scavengers.[13]
Ether (cold, diethyl or methyl tert-butyl) Reagent GradeVariousUsed for peptide precipitation after cleavage.[12][14]
HPLC Solvents (Acetonitrile, Water) HPLC GradeVariousFor peptide purification.[15][16]
Buffers (e.g., TEAP) HPLC GradeVariousTriethylammonium phosphate buffer is a common mobile phase modifier for reverse-phase HPLC.
The Fmoc-SPPS Workflow: A Detailed Protocol

The following protocol outlines the manual synthesis of a peptide incorporating Fmoc-4-(3-methoxyphenyl)-L-phenylalanine. The process can be adapted for automated peptide synthesizers.[17]

3.1. Resin Preparation and Swelling
  • Rationale: The solid support, typically a polystyrene resin, must be swelled in a suitable solvent to allow for efficient diffusion of reagents to the reactive sites.[9]

  • Protocol:

    • Place the desired amount of Rink Amide MBHA resin (e.g., 100 mg, 0.06 mmol) in a fritted reaction vessel.

    • Add DMF (approximately 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[3][9]

    • Drain the DMF.

3.2. Fmoc Deprotection
  • Rationale: The first step in each cycle of amino acid addition is the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain (or the linker on the resin in the first cycle). This is achieved by treatment with a mild base, piperidine.[18][19] The resulting dibenzofulvene-piperidine adduct is washed away.[2][18]

  • Protocol:

    • Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.[10][11]

    • Agitate for 3 minutes.[1]

    • Drain the solution.

    • Repeat the piperidine treatment for 10 minutes.[10]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[3]

Fmoc_Deprotection Resin_Fmoc Resin-NH-Fmoc Resin_NH2 Resin-NH2 Resin_Fmoc->Resin_NH2 Deprotection Piperidine 20% Piperidine in DMF Adduct Dibenzofulvene-Piperidine Adduct Resin_NH2->Adduct Byproduct caption Fmoc Deprotection Step

Caption: The Fmoc group is removed by piperidine, yielding a free amine.

3.3. Amino Acid Coupling: Incorporating Fmoc-4-(3-methoxyphenyl)-L-phenylalanine
  • Rationale: The free amine on the resin attacks the activated carboxyl group of the incoming Fmoc-amino acid, forming a new peptide bond. Coupling reagents like HBTU or HATU, in the presence of a non-nucleophilic base like DIPEA, facilitate this reaction by forming a highly reactive activated ester of the amino acid.[7][8] For a sterically hindered amino acid like Fmoc-4-(3-methoxyphenyl)-L-phenylalanine, a slightly longer coupling time or the use of a more potent coupling reagent like HATU may be beneficial to ensure complete reaction.[7][8]

  • Protocol:

    • In a separate vial, dissolve Fmoc-4-(3-methoxyphenyl)-L-phenylalanine (4 equivalents relative to resin loading), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.[1]

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

3.4. Capping (Optional but Recommended)
  • Rationale: To prevent the formation of deletion sequences (peptides missing an amino acid), any unreacted free amines after the coupling step can be "capped" by acetylation.[9] This renders them unreactive for subsequent coupling steps.

  • Protocol:

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes.

    • Wash the resin with DMF (3 x 10 mL).

3.5. Iteration and Final Deprotection

Repeat steps 3.2 to 3.4 for each subsequent amino acid in the desired peptide sequence. After the final amino acid has been coupled, perform a final Fmoc deprotection (step 3.2) to yield the full-length peptide with a free N-terminus, still attached to the resin.

SPPS_Cycle Start Start with Fmoc-protected resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Capping 5. Capping (Optional) (Acetic Anhydride) Wash2->Capping Next_Cycle Repeat for next amino acid Capping->Next_Cycle Next_Cycle->Deprotection Yes End Final Deprotection & Cleavage Next_Cycle->End No caption The Fmoc-SPPS Cycle

Caption: The iterative cycle of deprotection, washing, and coupling in Fmoc-SPPS.

Peptide Cleavage and Deprotection
  • Rationale: Once the synthesis is complete, the peptide must be cleaved from the solid support, and any side-chain protecting groups on the amino acids must be removed.[12][20] This is typically achieved with a strong acid, such as trifluoroacetic acid (TFA).[12] Scavengers are included in the cleavage cocktail to "quench" reactive cationic species that are generated during the deprotection of certain amino acid side chains, thus preventing unwanted side reactions with sensitive residues like tryptophan or methionine.[12][13]

  • Protocol:

    • Wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.[21] For peptides containing Fmoc-4-(3-methoxyphenyl)-L-phenylalanine, a simpler cocktail of TFA/TIS/H2O (95:2.5:2.5) is often sufficient if no other sensitive side chains are present.

    • Add the cleavage cocktail to the resin (approximately 10 mL/g of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[21][22]

    • Filter the resin and collect the filtrate containing the cleaved peptide.[14]

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.[14]

    • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[14][22]

    • Centrifuge the mixture to pellet the precipitated peptide.[22]

    • Wash the peptide pellet with cold ether several times to remove residual scavengers and TFA.[14]

    • Dry the crude peptide under vacuum.

Purification and Analysis
  • Rationale: The crude peptide obtained after cleavage will contain deletion sequences, capped sequences, and products of side reactions. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the target peptide to a high degree of homogeneity.[15][23][24] The purified peptide is then analyzed by mass spectrometry to confirm its identity and by analytical HPLC to assess its purity.[25][26][27]

  • Protocol:

    • Purification:

      • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

      • Purify the peptide by preparative RP-HPLC using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).[15][16]

      • Collect fractions and analyze them by analytical HPLC or mass spectrometry to identify those containing the pure peptide.

      • Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

    • Analysis:

      • Analytical HPLC: Assess the purity of the final product by injecting a small amount onto an analytical C18 column and running a standard gradient. Purity is determined by integrating the area of the product peak relative to the total peak area.

      • Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[25][28][29]

Troubleshooting
Problem Possible Cause(s) Solution(s)
Low peptide yield Incomplete coupling; Incomplete deprotection; Peptide loss during workup.[20][30]- Use a Kaiser test to check for complete coupling.[20] If positive, recouple. - Extend coupling times for hindered amino acids.[31] - Ensure complete Fmoc deprotection. - Handle peptide pellet carefully during precipitation.[32]
Poor purity/extra peaks Deletion sequences (incomplete coupling); Side reactions during cleavage; Racemization.[30]- Use a capping step.[9] - Optimize cleavage cocktail and time.[20] - Use high-purity reagents.[3] - Consider additives like HOBt to suppress racemization.[6]
Incorrect mass Incomplete removal of protecting groups; Modification of amino acids.- Ensure sufficient cleavage time and appropriate scavengers.[20] - Verify mass of starting materials. - Consider potential side reactions.
Conclusion

This application note provides a detailed and robust protocol for the successful solid-phase synthesis of peptides containing the unnatural amino acid Fmoc-4-(3-methoxyphenyl)-L-phenylalanine using Fmoc chemistry. By understanding the rationale behind each step and adhering to the outlined procedures, researchers can confidently incorporate this and other unique building blocks into their peptide-based research and development endeavors. The key to success lies in the use of high-quality reagents, careful monitoring of reaction completion, and appropriate purification and analytical techniques.

References
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Peptide Cleavage from Resin Protocol. (n.d.). Tufts University.
  • Troubleshooting low yield in solid-phase peptide synthesis. (2025). BenchChem.
  • Seplife® Rink Amide - AM Resin. (n.d.). Sunresin Life Sciences.
  • Peptide Synthesis. (2025). Bio-protocol.
  • Rink Amide Resin – Solid-Phase Peptide Synthesis. (n.d.). APExBIO.
  • What Is Peptide Mass Spectrometry Identific
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Rink Amide-AM Resin(100-200 mesh, 0.3-1.0 mmol/g). (n.d.). ChemPep.
  • Rink Amide Resin, MBHA Resin. (n.d.). Applied Polytech.
  • Cleavage from Wang Resin. (n.d.). Aapptec Peptides.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). BroadPharm.
  • Fmoc Solid Phase Peptide Synthesis Protocol. (n.d.). Peptide Port.
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Altern
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Troubleshooting Low Yield in Peptide Synthesis. (2026, March 16).
  • Rink Amide resin (100-200 mesh) Novabiochem. (n.d.). Sigma-Aldrich.
  • Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. (n.d.).
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimiz
  • A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and H
  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
  • Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents.
  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Overview of peptide and protein analysis by mass spectrometry. Mass spectrometry (Tokyo, Japan), 4(Special_Issue), S0038.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • 3.5. Peptide-Resin Cleavage Procedure. (2016). Bio-protocol.
  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 8). YouTube.
  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 25(22), 5499.
  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage.
  • An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis. (2025). BenchChem.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. (2024, January 5). Total Synthesis.
  • Johnson, R. S., et al. (2004). Mass spectrometry of peptides and proteins. Methods, 35(3), 223-235.
  • Syka, J. E., et al. (2004). Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. Journal of Proteome Research, 3(4), 621-626.
  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia.
  • Gatos, D., et al. (2017).
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.
  • Utilizing displacement effects in RP-HPLC purific
  • Peptide Purification by Reverse-Phase HPLC. (n.d.).
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. (2014, October 21).
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Vydac.
  • HPLC purification of peptides and miniature proteins. (n.d.).

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Application Note: Optimized Fmoc Deprotection Strategies for Peptides Incorporating 4-(3-methoxyphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The incorporation of unnatural amino acids, such as 4-(3-methoxyphenyl)-L-phenylalanine, is a cornerstone strategy in modern drug development for enhancing target binding affinity and proteolytic stability[1]. However, this biphenylalanine derivative introduces significant challenges during Solid-Phase Peptide Synthesis (SPPS).

Fmoc (9-fluorenylmethoxycarbonyl) deprotection is fundamentally driven by a base-catalyzed E1cB β -elimination mechanism[2]. A mild base abstracts the acidic proton at the 9-position of the fluorene ring, generating a carbanion intermediate that rearranges to release carbon dioxide and a highly reactive dibenzofulvene (DBF) byproduct[3]. To prevent DBF from irreversibly re-alkylating the newly exposed N-terminal amine, a secondary amine (traditionally piperidine) is required to scavenge the DBF, forming a stable adduct[4].

Mechanism N1 Fmoc-Peptide (Protected) N2 Proton Abstraction (Base: Piperidine/DBU) N1->N2 Base attacks N3 Carbanion Intermediate N2->N3 E1cB Pathway N4 β-Elimination (-CO2) N3->N4 Rearrangement N5 Free Peptide + DBF N4->N5 Cleavage N6 DBF-Base Adduct (Scavenged) N5->N6 Base traps DBF

Fig 1: Base-catalyzed E1cB mechanism for Fmoc deprotection and DBF scavenging.

The Steric Bottleneck

Because 4-(3-methoxyphenyl)-L-phenylalanine contains a bulky biphenyl system, the spatial orientation of the methoxy group creates a massive exclusion volume. This steric wall physically shields the N-terminal Fmoc group from approaching piperidine molecules. Consequently, standard 20% piperidine protocols often fail to achieve complete deprotection, leading to truncated deletion sequences that are chromatographically inseparable from the target peptide due to their nearly identical hydrophobicity[5].

To break this kinetic bottleneck, we introduce 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is a highly hindered amidine base that is significantly stronger than piperidine, accelerating proton abstraction to force the β -elimination[6]. However, because DBU is non-nucleophilic, it cannot scavenge the resulting DBF[4]. Therefore, a synergistic cocktail of DBU (to drive cleavage) and piperidine (to scavenge DBF) is the causal solution for sterically hindered unnatural amino acids.

Quantitative Reagent Comparison

Selecting the correct deprotection cocktail requires balancing reaction kinetics with the risk of side reactions (such as aspartimide formation in susceptible sequences). The table below summarizes the efficacy of various cocktails when applied to the bulky 4-(3-methoxyphenyl)-L-phenylalanine residue.

Deprotection CocktailReaction TimeDBF Scavenging EfficiencySuitability for 4-(3-methoxyphenyl)-L-Phe
20% Piperidine in DMF 2 x 10 minExcellentPoor (High risk of incomplete cleavage)
20% Piperidine + 2% DBU 2 x 5 minExcellentOptimal (Balances speed and side-reactions)
5% Piperazine + 2% DBU 2 x 5 minGoodVery Good (Safer, less toxic alternative)[7]
20% Piperidine + 5% DBU 1 x 5 minExcellentGood (Use only for extreme aggregation)[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow is designed as a closed-loop, self-validating system. You must not proceed to the next coupling step until the analytical validation (Protocol B) confirms >99% Fmoc removal.

Workflow Start Resin-Bound Fmoc- 4-(3-methoxyphenyl)-L-Phe Swell Swell Resin (DMF/NMP, 30 min) Start->Swell Deprotect Primary Deprotection (20% Piperidine + 2% DBU) Swell->Deprotect Monitor UV Monitoring (301 nm) Absorbance Plateau? Deprotect->Monitor Extend Extend Time or Increase DBU to 5% Monitor->Extend No (Steric Hindrance) Wash Intensive Washing (DMF x 5) Monitor->Wash Yes (>99% Cleavage) Extend->Monitor Next Ready for Next Coupling Wash->Next

Fig 2: Self-validating deprotection workflow for sterically hindered biphenylalanine derivatives.

Protocol A: Hindrance-Overcoming Deprotection (DBU/Piperidine)

Note: This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Swelling: Suspend the resin containing the terminal Fmoc-4-(3-methoxyphenyl)-L-phenylalanine in 5 mL of Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Agitate gently for 30 minutes to maximize polymer network expansion, facilitating reagent access to the hindered core.

  • First Deprotection (Kinetic Shock): Drain the swelling solvent. Add 5 mL of a freshly prepared solution of 20% Piperidine and 2% DBU in DMF . Agitate for exactly 5 minutes at room temperature.

  • Drain and Collect: Drain the reaction solution into a collection vial. Do not discard this fraction; it is required for Protocol B.

  • Second Deprotection (Completion): Add another 5 mL of the 20% Piperidine/2% DBU solution. Agitate for an additional 5 minutes. Drain and pool with the first fraction.

  • Resin Washing: The non-nucleophilic nature of DBU means it can linger in the resin matrix and cause premature deprotection of the next amino acid if not thoroughly removed. Wash the resin intensively with DMF (5 x 5 mL), agitating for 1 minute per wash[8].

Protocol B: Analytical Validation via UV Spectroscopy

Because of the unpredictable steric shielding of the 3-methoxyphenyl group, empirical validation of deprotection is mandatory. The DBF-piperidine adduct absorbs strongly at 301 nm[5].

  • Baseline Calibration: Blank a UV-Vis spectrophotometer using the pure 20% Piperidine/2% DBU in DMF solution at 301 nm.

  • Sample Dilution: Take a 10 µL aliquot from the pooled deprotection fractions (from Protocol A, Steps 3 & 4) and dilute it in 990 µL of DMF (1:100 dilution).

  • Measurement: Measure the absorbance at 301 nm.

  • Validation Logic:

    • Calculate the experimental yield using the Beer-Lambert law (Extinction coefficient ϵ for the DBF-piperidine adduct at 301 nm ≈7800 M−1cm−1 ).

    • If the calculated yield is <99% of the theoretical resin loading, the bulky side-chain has prevented complete cleavage.

    • Corrective Action: Re-subject the resin to a third deprotection cycle using 20% Piperidine + 5% DBU for 5 minutes, then repeat the UV measurement until the absorbance plateaus, confirming the steric barrier has been overcome.

References

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives Source: PeptideChemistry.org URL:[Link]

  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis Source: RSC Publishing URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting incomplete Fmoc deprotection of 4-(3-methoxyphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Target Residue: 4-(3-methoxyphenyl)-L-phenylalanine Audience: Researchers, Scientists, and Drug Development Professionals

Scientific Context & Root Cause Analysis

The incorporation of 4-(3-methoxyphenyl)-L-phenylalanine —a bulky, unnatural biphenyl-alanine derivative—frequently introduces severe bottlenecks during Solid-Phase Peptide Synthesis (SPPS). When users encounter incomplete Fmoc deprotection at this specific residue, the root cause is rarely reagent degradation; rather, it is a combination of steric hindrance and hydrophobic aggregation [1][2].

The bulky 3-methoxyphenyl group creates a steric umbrella over the alpha-amine, physically restricting the access of piperidine to the 9-fluorenyl proton[2]. Furthermore, the highly hydrophobic nature of this biphenyl derivative promotes inter-chain hydrogen bonding and hydrophobic interactions, leading to β -sheet formation that collapses the resin and excludes the solvent[1][2].

Frequently Asked Questions (FAQs)

Q1: How does the chemical mechanism of Fmoc removal dictate our troubleshooting strategy for this bulky residue? A1: Fmoc deprotection proceeds via an E1cB elimination mechanism, where the rate-determining step is the abstraction of the acidic proton on the 9-fluorenyl ring[3][4]. Piperidine (pKa ~11) normally acts as both the base and the scavenger. However, for sterically hindered residues, piperidine is often not basic enough to efficiently reach and abstract the proton. Introducing a stronger, less sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, pKa ~13.5) accelerates proton abstraction. Because DBU is non-nucleophilic and cannot scavenge the resulting reactive dibenzofulvene (DBF) intermediate, piperidine must remain in the cocktail as a scavenger[4].

Q2: What is the optimal deprotection cocktail if standard 20% piperidine fails? A2: If extending the deprotection time (e.g., 2 x 15 min) fails, switch to a DBU-enhanced cocktail. A highly effective field standard is 2% DBU + 20% piperidine in DMF [2]. If resin shrinkage and aggregation are the primary culprits, switching the solvent from DMF to N-methyl-2-pyrrolidone (NMP) or adding 1-5% DMSO can disrupt the hydrophobic interactions[1]. Caution: If your sequence contains Asp residues, DBU can exacerbate aspartimide formation; adding 0.1 M HOBt or 1% formic acid can mitigate this[4][5].

Q3: Can microwave-assisted SPPS (MW-SPPS) resolve this, and what are the parameters? A3: Yes. Microwave heating provides the thermodynamic energy required to break hydrogen-bonded β -sheet aggregates and the kinetic energy to overcome the high activation barrier caused by steric hindrance[6][7]. A standard MW-SPPS deprotection protocol for difficult sequences involves an initial 3-minute deprotection at 75°C, followed by a second 3-minute treatment at 75°C[6].

Q4: How can I definitively diagnose incomplete deprotection versus a downstream coupling failure? A4: While the Kaiser test is a common colorimetric assay for free primary amines, it is notoriously unreliable (frequently yielding false negatives) for sterically hindered amines like 4-(3-methoxyphenyl)-L-phenylalanine[2]. The most authoritative, self-validating method is quantitative UV-Vis monitoring . The DBF-piperidine adduct absorbs strongly at 301 nm. By collecting the deprotection effluent and measuring its absorbance, you can calculate the exact percentage of Fmoc removal[2][8].

Data Presentation: Deprotection Cocktail Formulations

Cocktail FormulationPrimary Mechanism of ActionBest ApplicationKnown Drawbacks
20% Piperidine in DMF Standard E1cB base & DBF scavenger.Routine SPPS workflows.Fails on bulky or heavily aggregated amino acids[2].
2% DBU + 20% Piperidine in DMF DBU accelerates proton abstraction; Piperidine scavenges DBF[4].Sterically hindered AA (e.g., biphenyl derivatives)[2].Increases risk of aspartimide formation if Asp is present[4].
20% Piperidine in NMP NMP disrupts β -sheet formation better than DMF.Hydrophobic aggregation[1].NMP is more viscous and harder to wash out than DMF.
20% Piperidine + 0.1 M HOBt in DMF HOBt acts as a chaotropic agent and acid catalyst.Sequences prone to aspartimide or mild aggregation[5].Mildly slows down the overall deprotection rate.

Experimental Protocols

Protocol A: DBU-Enhanced Fmoc Deprotection Workflow

Use this protocol when standard deprotection yields a negative Kaiser test but coupling fails due to suspected incomplete Fmoc removal.

  • Preparation: Prepare a fresh solution of 2% (v/v) DBU and 20% (v/v) Piperidine in peptide-synthesis grade DMF.

  • First Treatment: Add enough cocktail to fully submerge the swollen resin (typically 10 mL per gram of resin). Agitate at room temperature for 5 minutes.

  • Drain and Repeat: Drain the reaction vessel. Add a fresh aliquot of the DBU/Piperidine cocktail and agitate for an additional 10 to 15 minutes.

  • Washing (Critical): Drain the vessel and wash the resin extensively to remove all traces of DBU, which can cause side reactions during the next coupling. Wash with DMF (5 × 1 min), followed by DCM (3 × 1 min), and finally DMF (3 × 1 min).

  • Validation: Proceed immediately to Protocol B to verify deprotection completeness.

Protocol B: Self-Validating UV-Vis Monitoring of Fmoc Deprotection

This protocol provides absolute quantitative proof of deprotection success.

  • Collection: Collect all deprotection effluents (from Protocol A, steps 2 and 3) and the first two DMF washes into a single volumetric flask (e.g., 100 mL).

  • Dilution: Dilute the collected solution to the mark with pure DMF and mix thoroughly.

  • Measurement: Blank a UV-Vis spectrophotometer with 20% piperidine in DMF. Measure the absorbance ( A ) of your diluted sample at 301 nm [2][8].

  • Calculation: Calculate the experimental resin loading using the Beer-Lambert law:

    Actual Loading (mmol/g)=w×ϵ×lA×V​

    (Where V = total volume in mL, w = mg of resin used, ϵ = 7800 M −1 cm −1 for the DBF adduct, and l = 1 cm path length).

  • Verification: Compare the calculated actual loading to your theoretical resin loading. A value ≥95% confirms complete deprotection.

Mechanistic and Troubleshooting Visualizations

TroubleshootingTree Start Incomplete Fmoc Deprotection Suspected CheckReagent Check Reagent Quality (20% Piperidine/DMF) Start->CheckReagent Fresh Is Reagent Fresh? CheckReagent->Fresh MakeFresh Prepare Fresh Reagent Fresh->MakeFresh No Extend Extend Time / Double Deprotection (e.g., 2 x 15 min) Fresh->Extend Yes MakeFresh->Extend Test UV Monitoring (301 nm) Extend->Test Complete Deprotection Complete? Test->Complete Proceed Proceed to Next Coupling Complete->Proceed Yes Advanced Implement Advanced Strategies (Bulky/Hydrophobic AA) Complete->Advanced No DBU Add 1-2% DBU to Cocktail Advanced->DBU Solvent Switch to NMP or add DMSO Advanced->Solvent Heat Use Microwave (75°C) Advanced->Heat

Decision tree for troubleshooting incomplete Fmoc deprotection in SPPS.

MechanismLogic FmocAA Fmoc-4-(3-methoxyphenyl)-Phe (Sterically Hindered) DBU DBU (Strong Base, pKa ~13.5) Fast Proton Abstraction FmocAA->DBU Base Attack E1cB E1cB Elimination (Rate-Determining Step) DBU->E1cB DBF Dibenzofulvene (DBF) Reactive Intermediate E1cB->DBF FreeAmine Free Primary Amine Ready for Coupling E1cB->FreeAmine Pip Piperidine (Nucleophile) DBF Scavenger DBF->Pip Scavenging Adduct DBF-Piperidine Adduct (UV Active at 301 nm) Pip->Adduct

E1cB mechanism of Fmoc removal highlighting DBU and piperidine synergy.

Sources

Technical Support Center: Optimizing Cleavage for Fmoc-4-(3-methoxyphenyl)-L-phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of synthesizing peptides containing Fmoc-4-(3-methoxyphenyl)-L-phenylalanine .

Introduction: The Mechanistic Challenge

The incorporation of 4-(3-methoxyphenyl)-L-phenylalanine introduces a bulky, electron-rich biphenyl system into your peptide sequence. The methoxy (-OCH₃) group strongly donates electron density via resonance, activating the aromatic ring toward electrophilic attack.

During standard Solid-Phase Peptide Synthesis (SPPS) cleavage, highly acidic trifluoroacetic acid (TFA) generates reactive carbocations from side-chain protecting groups (e.g., t-butyl, trityl, Pbf). If not aggressively scavenged, these carbocations will permanently alkylate your unnatural amino acid via Friedel-Crafts substitution, destroying your yield ([1]). Understanding this causality is the first step to optimizing your cleavage cocktail.

G PR Peptidyl-Resin (3-OMe-Biphenyl) TFA TFA Cleavage PR->TFA Cations Reactive Carbocations (tBu+, Trt+, Pbf+) TFA->Cations Side-chain deprotection Target Intact Target Peptide (High Yield) TFA->Target Resin cleavage Scav Scavengers (TIS, Phenol, EDT) Cations->Scav Trapped by Cations->Target Electrophilic Attack (Friedel-Crafts) Quenched Quenched Cations (Harmless) Scav->Quenched Adduct Alkylated Byproduct (+56 Da / +242 Da) Target->Adduct

Mechanism of carbocation scavenging vs. electrophilic alkylation during TFA cleavage.

Troubleshooting FAQs

Q1: Why am I seeing a +56 Da or +242 Da mass adduct on my purified peptide? A1: You are observing electrophilic aromatic alkylation. The +56 Da mass corresponds to a t-butyl cation (typically released from Ser, Thr, or Tyr protecting groups), while +242 Da corresponds to a trityl cation (from Cys, His, or Asn). Because the 3-methoxyphenyl ring is highly nucleophilic, standard scavengers like 2.5% TIS may be outcompeted. Solution: Switch to a phenol-containing cleavage cocktail like Reagent B. Phenol acts as a sacrificial aromatic decoy, competitively absorbing the carbocations before they can attack your peptide ([2]).

Q2: My sequence contains Cys and Met alongside 4-(3-methoxyphenyl)-L-phenylalanine. What is the optimal cocktail? A2: You must use Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT). While Reagent B is excellent for standard sequences, TIS cannot efficiently prevent methionine oxidation or fully suppress S-t-butylation of cysteine. The addition of ethanedithiol (EDT) and thioanisole provides the necessary "soft" nucleophiles to protect sulfur-containing residues ([3]).

Q3: I am observing truncation (-18 Da) or incomplete cleavage. How do I fix this? A3: The bulky nature of the biphenyl side chain can induce severe steric hindrance, restricting solvent access to the C-terminal linker. If you observe incomplete cleavage, extend the cleavage time from 2 hours to 3-4 hours. Alternatively, if the unnatural amino acid is at the N-terminus, electron-rich aromatic groups can promote hydrolytic instability of the peptide bond during cleavage. In such cases, reducing the TFA concentration and replacing water with triethylsilane can mitigate truncation ([4]).

Troubleshooting Start Analyze Crude Peptide (LC-MS) MassCheck Observe +56 Da or +242 Da Adducts? Start->MassCheck YesAdduct Yes MassCheck->YesAdduct NoAdduct No MassCheck->NoAdduct Sol1 Increase TIS to 5% Add Phenol (Reagent B/K) YesAdduct->Sol1 TruncCheck Observe Truncation or Incomplete Cleavage? NoAdduct->TruncCheck Sol2 Extend Cleavage Time (up to 3-4 hours) TruncCheck->Sol2 Yes Success Proceed to Purification TruncCheck->Success No

Troubleshooting logic for resolving mass adducts and truncation in SPPS cleavage.

Quantitative Comparison of Cleavage Cocktails

Selecting the right cocktail is a balance between scavenging efficiency and sequence compatibility. Use the table below to select the optimal environment for your specific synthesis.

Cleavage CocktailComposition (v/v)Scavenging MechanismSuitability for 3-OMe-Biphenyl PeptidesOdor Profile
Standard TFA / TIS / H₂O (95 : 2.5 : 2.5)Hydride donation (TIS)Low . High risk of +56 Da (tBu) adducts due to lack of aromatic scavengers.Odorless
Reagent B TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2)Hydride donation + Aromatic competitionHigh . Phenol competitively protects the electron-rich biphenyl system.Odorless
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Thio-alkylation + Aromatic competitionVery High . Mandatory if sequence also contains Cys, Met, or Trp.Malodorous
Low-TFA TFA / DCM / TIS (35 : 60 : 5)Mild acidic cleavageModerate . Useful if N-terminal hydrolytic instability is observed.Odorless

Self-Validating Cleavage Protocol: The "Reagent B" Method

This protocol is designed as a self-validating system. By observing specific physical changes and calculating mass balances, you can confirm the success of the cleavage before proceeding to HPLC.

Step 1: Resin Preparation & Washing

  • Wash the peptidyl-resin thoroughly with DCM (5 × 5 mL/g resin) to remove all traces of DMF.

    • Causality: Residual DMF reacts with TFA to form toxic dimethylamine, which can irreversibly cap the peptide and inhibit cleavage.

  • Dry the resin under vacuum for 1 hour.

Step 2: Cocktail Formulation

  • Prepare Reagent B fresh: 88% TFA, 5% Phenol, 5% H₂O, 2% TIS.

    • Causality: Scavengers must be homogeneously mixed before contacting the resin to ensure immediate quenching of carbocations the moment they are generated.

Step 3: Cleavage Reaction

  • Add 10 mL of Reagent B per gram of dry resin.

  • Agitate gently at room temperature for 2 to 3 hours.

    • Self-Validation Checkpoint: The solution should turn yellow, deep red, or orange (indicating the successful release of trityl/t-butyl cations). If the solution remains completely clear, your TFA may be compromised or the peptide is not cleaving.

Step 4: Filtration and Precipitation

  • Filter the cleavage mixture to remove the resin. Wash the resin with an additional 2 mL of neat TFA.

  • Add the combined filtrate dropwise into a 10-fold volume of ice-cold diethyl ether (-20°C).

    • Causality: Cold ether drastically reduces the solubility of the peptide, crashing it out of solution while keeping the lipophilic scavengers (phenol, TIS) dissolved.

Step 5: Recovery and Validation

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether.

  • Wash the pellet twice more with cold ether to remove residual phenol.

  • Dry the pellet under a gentle stream of nitrogen.

    • Self-Validation Checkpoint: Weigh the crude peptide. If your crude yield exceeds 110% of the theoretical yield, or if the pellet appears "gummy," residual phenol or TIS is still present. Repeat the ether wash before lyophilization.

References

  • Aapptec Technical Support. "Cleavage Cocktails; Reagent B." Aapptec Information Bulletin 1192. [Link]

  • ACS Publications. "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis." Organic Process Research & Development.[Link]

  • ACS Publications. "Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides." The Journal of Organic Chemistry.[Link]

Sources

HPLC purification methods for Fmoc-4-(3-methoxyphenyl)-L-phenylalanine peptides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the unique chromatographic challenges associated with highly lipophilic, unnatural amino acids.

The incorporation of bulky biphenyl derivatives like Fmoc-4-(3-methoxyphenyl)-L-phenylalanine (CAS: 1223105-50-7) 1 introduces massive steric bulk, extensive π−π stacking capabilities, and extreme hydrophobicity. These properties frequently lead to on-column aggregation, poor recovery, and severe peak tailing during standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Below is our comprehensive, self-validating guide to troubleshooting and optimizing the purification of these complex sequences.

Module 1: Diagnostic Troubleshooting Workflow

Before adjusting your gradient, follow this diagnostic logic to identify the root cause of your purification failure.

Workflow Start Crude Peptide Fmoc-4-(3-methoxyphenyl)-L-Phe Soluble Fully Soluble in Injection Solvent? Start->Soluble TFE Add 10-20% TFE or neat DMSO Soluble->TFE No Inject Inject onto RP-HPLC (C8 or C4 Column) Soluble->Inject Yes TFE->Soluble Profile Chromatographic Profile Inject->Profile Broad Broad Peaks / High Backpressure Profile->Broad Aggregation Stuck No Elution / Irreversible Binding Profile->Stuck Strong Retention Success High-Purity Fraction Recovery Profile->Success Sharp Peaks Heat Elevate Column Temp (60°C - 80°C) Broad->Heat Heat->Inject IPA Modify Buffer B: Add 30-50% Isopropanol Stuck->IPA IPA->Inject

Logical workflow for troubleshooting RP-HPLC purification of highly lipophilic Fmoc-peptides.

Module 2: Knowledge Base & FAQs

Q1: Why does my Fmoc-4-(3-methoxyphenyl)-L-phenylalanine peptide precipitate immediately upon injection into the HPLC? Mechanistic Causality: The combination of the Fmoc protecting group and the biphenyl core creates a super-hydrophobic domain. When transitioning from a strong sample solvent (like neat TFA or DMSO) into a highly aqueous initial mobile phase (e.g., 5% Acetonitrile), the hydrophobic effect drives rapid intermolecular aggregation, causing the peptide to "crash out" at the column head 2. Solution: Do not use standard aqueous buffers for sample loading. Instead, utilize a chaotropic or intermediate solvent system. Incorporating 10–20% Trifluoroethanol (TFE) into your sample buffer can successfully maintain the solubility of extremely hydrophobic peptides prior to injection 3.

Q2: I am experiencing severe peak broadening and late elution. How can I optimize the chromatography? Mechanistic Causality: Broad peaks for lipophilic peptides are dictated by slow desorption kinetics from the stationary phase and secondary interactions with residual silanol groups. Solution: Elevate the column temperature to 60–80 °C. Increased temperature enhances peptide solubility in the mobile phase, reduces mobile phase viscosity, and accelerates mass transfer rates. This disrupts non-covalent aggregation and sharpens the elution profile 4.

Q3: Standard Acetonitrile/Water gradients are failing to elute the peptide. What mobile phase modifiers are recommended? Mechanistic Causality: Acetonitrile (MeCN) often lacks the elutropic strength required to disrupt the strong partitioning of the biphenyl system into the alkyl chains of a C18 column. Solution: Switch to a C8 or C4 column (which has a lower carbon load) and incorporate Isopropanol (IPA) into your organic phase. A 50:50 mixture of MeCN:IPA significantly increases the solvating power for hydrophobic residues 5.

Q4: Can I use Formic Acid (FA) instead of Trifluoroacetic Acid (TFA) for LC-MS compatibility? Mechanistic Causality: While FA is preferred for mass spectrometry to prevent ion suppression, it is a weak ion-pairing agent. For highly hydrophobic peptides, 0.1% TFA is critical because it effectively masks silanol interactions and provides the necessary ion-pairing to maintain sharp peak shapes 4. Switching to FA will likely result in unacceptable peak tailing for Fmoc-biphenylalanine derivatives.

Module 3: Data Center - Solvent Optimization

When optimizing your mobile phase, you must balance elutropic strength against system backpressure. Use the table below to select the appropriate modifier.

Solvent / ModifierRelative Elutropic Strength (RP-HPLC)Viscosity (cP at 25°C)Impact on System BackpressureOptimal Application for Biphenyl Peptides
Acetonitrile (MeCN) Baseline0.37LowStandard gradient elution; often insufficient for extreme hydrophobicity.
Isopropanol (IPA) High2.04High (Requires heating)Blended with MeCN (e.g., 50:50) to elute stubbornly retained peptides.
Trifluoroethanol (TFE) Very High1.75Moderate to HighUsed strictly as a sample solubilizer (10-20%) prior to injection.
Methanol (MeOH) Low0.54ModerateNot recommended for highly lipophilic Fmoc-peptides due to weak elution power.

Module 4: Standard Operating Procedure (SOP)

High-Temperature RP-HPLC Purification of Fmoc-Biphenylalanine Peptides

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared.

Step 1: Sample Solubilization

  • Weigh 10 mg of crude peptide and add 200 µL of neat Dimethyl Sulfoxide (DMSO) or 100% TFE. Vortex until fully dissolved.

  • Slowly dilute with 800 µL of Mobile Phase A (0.1% TFA in Water) while vortexing continuously.

  • Validation Checkpoint: Centrifuge the sample at 10,000 x g for 5 minutes. If a pellet forms, the peptide has crashed out and will clog the column frit. Action: Do not inject. Add an additional 10% TFE to the supernatant until the solution remains optically clear after centrifugation.

Step 2: Column Selection & System Equilibration

  • Install a C8 or C4 preparative column (300 Å pore size is mandatory to accommodate the bulky Fmoc-biphenyl complex).

  • Prepare Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Prepare Mobile Phase B: 0.1% TFA in 50:50 Acetonitrile:Isopropanol.

  • Validation Checkpoint: Purge the system and monitor the baseline at 220 nm and 301 nm (Fmoc absorbance maximum). The baseline must be stable with drift < 1 mAU/min before proceeding.

Step 3: Temperature Control & Gradient Execution

  • Set the column oven to 65 °C. Allow 30 minutes for thermal equilibration.

  • Program a shallow gradient: 20% B to 80% B over 60 minutes (1% B/min slope).

  • Inject the solubilized sample.

  • Validation Checkpoint: Monitor system backpressure. Because IPA is highly viscous, backpressure will peak around 50% B. If the pressure exceeds your column's maximum operating limit (typically 300 bar), immediately reduce the flow rate by 30% or increase the temperature to 70 °C to lower solvent viscosity.

Step 4: Fraction Recovery

  • Collect fractions based on the 301 nm UV trace to selectively isolate the Fmoc-protected target sequence.

  • Immediately freeze the collected fractions on dry ice to prevent post-purification aggregation or degradation in the acidic IPA mixture.

  • Lyophilize for 48–72 hours to remove all traces of water, TFA, and organic modifiers.

References

  • Advances in Therapeutic Peptides Separation and Purification MDPI URL: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production ACS Publications URL: [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? ResearchGate URL:[Link]

  • Fmoc-4-(3-methoxyphenyl)-L-phenylalanine Chemical Properties ChemBK URL:[Link]

Sources

Minimizing side reactions during Fmoc-4-(3-methoxyphenyl)-L-phenylalanine activation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with incorporating bulky, unnatural amino acids.

The biphenyl architecture of Fmoc-4-(3-methoxyphenyl)-L-phenylalanine introduces severe steric hindrance adjacent to the α -carbon. This structural reality drastically reduces the rate of nucleophilic attack during amidation, prolonging the half-life of the active ester and exposing the reaction to competing kinetic pathways. This guide provides field-proven, self-validating protocols to troubleshoot and eliminate these side reactions.

Mechanistic Pathway & Competing Side Reactions

To effectively troubleshoot, we must first understand the causality of the side reactions at the molecular level. The diagram below maps the kinetic pathways during the activation of sterically hindered amino acids.

G Node_Fmoc Fmoc-4-(3-methoxyphenyl)-L-Phe (Sterically Hindered) Node_ActiveEster Active Ester Intermediate Node_Fmoc->Node_ActiveEster Activation (DIC/Oxyma or HATU/DIPEA) Node_Oxazolone Oxazolone Intermediate (Base-Catalyzed) Node_ActiveEster->Node_Oxazolone Prolonged Activation + Excess Base (DIPEA) Node_Target Target Peptide (Successful Elongation) Node_ActiveEster->Node_Target Amidation (Slow due to sterics) Node_Racemization D-Epimer Formation (Racemization) Node_Oxazolone->Node_Racemization Enolization Node_Amine Resin-Bound N-Terminal Amine Node_Amine->Node_Target Nucleophilic Attack Node_Guanidinylation Guanidinylated Peptide (+98 Da Chain Termination) Node_Amine->Node_Guanidinylation Reaction with Uronium Node_Uronium Excess Uronium Salt (e.g., HATU) Node_Uronium->Node_Guanidinylation Direct Attack (Competes with amidation)

Mechanistic pathways of Fmoc-4-(3-methoxyphenyl)-L-Phe activation and competing side reactions.

Troubleshooting Guide: Diagnosing Synthesis Failures

Issue 1: High Levels of D-Enantiomer (Racemization) Detected Post-Cleavage
  • Causality: Because the 4-(3-methoxyphenyl) group sterically hinders the incoming resin-bound amine, the amidation reaction is exceptionally slow. This prolonged activation state allows the active ester to undergo intramolecular cyclization into an oxazolone intermediate. If tertiary amines (like DIPEA) are present, they abstract the highly acidic α -proton of the oxazolone, causing enolization and subsequent loss of stereochemical integrity[1].

  • Solution: Eliminate tertiary amines from the coupling environment. Transition from HATU/DIPEA to a DIC/Oxyma Pure activation system. Oxyma Pure maintains a slightly acidic microenvironment that suppresses oxazolone formation and effectively eliminates base-catalyzed epimerization[2].

Issue 2: Chain Termination and +98 Da Mass Adducts on LC-MS
  • Causality: Uronium and aminium salts (e.g., HATU, HBTU) are highly reactive coupling reagents. When coupling is delayed by the steric bulk of the biphenyl side chain, the unreacted N-terminal amine on the resin remains exposed to any excess uronium salt in the solution. The uronium salt directly attacks the free amine, forming a tetramethylguanidinium adduct (+98 Da) that permanently caps the peptide chain[3][4].

  • Solution: Avoid uronium-based reagents for sterically hindered unnatural amino acids. If HATU must be used, strictly control the stoichiometry (e.g., 3.0 equiv Amino Acid : 2.9 equiv HATU) to ensure no excess uronium is available to react with the resin.

Issue 3: Deletion Sequences (Incomplete Coupling)
  • Causality: The bulky biphenyl derivative restricts the conformational flexibility of the growing peptide chain, leading to local aggregation and steric clashes that physically block the active ester from reaching the N-terminus.

  • Solution: Implement a double-coupling strategy using fresh reagents rather than extending a single coupling time (which only increases the risk of side reactions).

Quantitative Comparison of Activation Strategies

To optimize your synthesis, refer to the quantitative data summarized below. This table compares the kinetic and purity outcomes of different activation systems when applied to bulky Fmoc-amino acids.

Coupling Reagent SystemReagent Ratio (AA : Activator : Base)Temp (°C)Time (min)Guanidinylation Risk (+98 Da)Epimerization Risk (D-isomer %)Relative Amidation Efficiency
HATU / DIPEA 3.0 : 2.9 : 6.02560High > 5%Moderate (Steric clash)
DIC / Oxyma Pure 3.0 : 3.0 : 02560None < 1%High
DIC / Oxyma Pure 3.0 : 3.0 : 0755None < 1%Very High
DIC / HOBt 3.0 : 3.0 : 025120None < 2%Low

Optimized Experimental Protocol (Self-Validating System)

To guarantee high-fidelity incorporation of Fmoc-4-(3-methoxyphenyl)-L-phenylalanine, utilize the following DIC/Oxyma Pure protocol. This methodology is designed as a self-validating system , ensuring that every step provides empirical proof of success before proceeding.

Step 1: Resin Swelling & Fmoc Deprotection

  • Swell the peptidyl-resin in DMF for 20 minutes.

  • Treat with 20% Piperidine in DMF (2 × 5 minutes) to remove the N-terminal Fmoc group.

  • Validation Checkpoint: Monitor the UV absorbance of the deprotection waste at 301 nm. A consistent peak area between the first and second deprotection confirms complete Fmoc removal without premature cleavage. Wash thoroughly with DMF (5 × 1 min).

Step 2: Pre-Activation of the Amino Acid

  • Dissolve 3.0 equivalents of Fmoc-4-(3-methoxyphenyl)-L-Phe and 3.0 equivalents of Oxyma Pure in minimal DMF (approx. 0.1 M concentration).

  • Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) and stir for exactly 2 minutes.

  • Causality Note: Pre-activation ensures that the active ester is fully formed before it contacts the sterically restricted peptide chain, maximizing the amidation rate while preventing unreacted DIC from causing side-chain modifications.

Step 3: Coupling

  • Transfer the pre-activated mixture to the resin.

  • Agitate at room temperature for 60 minutes. (Alternatively, if using a microwave synthesizer, heat to 75°C for 5 minutes. DIC/Oxyma Pure is uniquely stable at elevated temperatures and will not induce racemization[2]).

Step 4: Self-Validating Cleavage & Analysis

  • Action: Withdraw 1–2 mg of the coupled resin. Wash with DCM and dry under vacuum. Perform a micro-cleavage using 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour.

  • Validation Checkpoint: Analyze the crude supernatant via LC-MS. The coupling is empirically validated if:

    • The target mass is the dominant peak.

    • No +98 Da peak is present , validating the absolute prevention of guanidinylation.

    • The Extracted Ion Chromatogram (EIC) shows a single, sharp peak, confirming stereochemical integrity (absence of the D-epimer).

  • If unreacted starting material (deletion sequence) is detected, proceed immediately to Step 5.

Step 5: Double Coupling (If required)

  • Do not simply extend the reaction time. Drain the reaction vessel and repeat Steps 2–3 using fresh reagents to re-establish a high concentration gradient of the active ester.

Frequently Asked Questions (FAQs)

Q: Why is my Kaiser test slightly positive even after 2 hours of coupling? A: The bulky 3-methoxyphenyl group restricts the conformational flexibility of the peptide, which can lead to local aggregation. This aggregation hides unreacted amines from the active ester, but the small ninhydrin molecule used in the Kaiser test can still penetrate the matrix, yielding a faint positive result. Perform a double coupling with fresh reagents rather than extending the time.

Q: Can I increase the temperature to force the coupling of this sterically hindered amino acid? A: Yes, but only if you change your coupling chemistry. Elevated temperatures (e.g., 75°C) provide the kinetic energy needed to overcome steric hindrance. However, if you use HATU/DIPEA at high temperatures, the rate of base-catalyzed racemization increases exponentially. You must switch to the neutral DIC/Oxyma Pure system, which maintains stereochemical integrity even under microwave heating[2].

Q: I am using HATU and getting a truncated peptide. Why did the chain stop elongating? A: You are observing guanidinylation. Because the biphenyl side chain makes the coupling slow, the N-terminal amine reacts with excess HATU instead of the amino acid[3]. This forms a stable tetramethylguanidinium cap on the peptide, permanently terminating synthesis[4]. Switch to DIC/Oxyma to eliminate this risk entirely.

References

  • An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures - chemrxiv.org. 2

  • A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis - benchchem.com. 1

  • N-Acetyl-L-alanine|Research Chemical|RUO - benchchem.com. 3

  • Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring - nih.gov. 4

Sources

Validation & Comparative

Validating chiral purity of Fmoc-4-(3-methoxyphenyl)-L-phenylalanine by chiral HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Validating Chiral Purity of Fmoc-4-(3-methoxyphenyl)-L-phenylalanine by Chiral HPLC: A Comparative Guide

The incorporation of unnatural amino acids into peptide therapeutics—such as peptidomimetics and GLP-1 analogues—has revolutionized drug design by enhancing proteolytic stability and target affinity. Among these, biphenylalanine derivatives like Fmoc-4-(3-methoxyphenyl)-L-phenylalanine are critical building blocks. However, a high chemical purity value from standard Reversed-Phase HPLC (RP-HPLC) does not guarantee the absence of D-enantiomer contaminants[1]. Even trace amounts of the D-enantiomer can lead to the formation of diastereomeric peptides during Solid-Phase Peptide Synthesis (SPPS) that are notoriously difficult to separate downstream.

As an application scientist, developing a robust, self-validating chiral HPLC method is non-negotiable. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for this specific compound and provides a field-proven, step-by-step validation protocol.

Mechanistic Principles of Chiral Recognition

To optimize a separation, we must first understand the causality behind the analyte-column interactions. Fmoc-4-(3-methoxyphenyl)-L-phenylalanine possesses three critical structural features that dictate our chromatographic choices:

  • The Fmoc Group: A bulky, highly aromatic fluorenyl moiety that acts as a strong π -donor/acceptor.

  • The Biphenyl Side Chain: The 4-(3-methoxyphenyl) substitution creates significant steric bulk and additional π−π interaction sites.

  • The Free Carboxylic Acid: An ionizable group that requires suppression to prevent secondary interactions with the silica backbone.

When screening CSPs, the goal is to achieve a "three-point interaction" between the analyte and the chiral selector.

Mechanism Analyte Fmoc-4-(3-methoxyphenyl)-Phe (Analyte) Pi π-π Interactions (Fluorenyl & Biphenyl rings) Analyte->Pi HBond Hydrogen Bonding (Carbamate & Carboxyl) Analyte->HBond Steric Steric Inclusion (Chiral Cavity Fit) Analyte->Steric CSP Polysaccharide CSP (Chiral Selector) Pi->CSP HBond->CSP Steric->CSP

Fig 1. Tripoint chiral recognition mechanism between the Fmoc-amino acid and the CSP.

The Role of Acidic Additives: Due to the acidic nature of Fmoc-amino acid derivatives, the addition of an acidic modifier such as Trifluoroacetic Acid (TFA) or Formic Acid is mandatory[2]. Without it, the carboxylate anion interacts with residual surface silanols on the silica support, leading to severe peak tailing and artificially degraded resolution ( Rs​ ).

Comparative Analysis of Chiral Stationary Phases (CSPs)

Not all chiral columns perform equally for bulky unnatural amino acids. Below is an objective comparison of the three primary CSP classes used for Fmoc-amino acids, supported by expected chromatographic behavior for biphenylalanine derivatives.

  • Immobilized Polysaccharides (e.g., CHIRALPAK IC): Immobilized amylose-based CSPs have demonstrated superior chiral recognition for unnatural Fmoc-amino acid derivatives, often yielding resolution ( Rs​ ) values greater than 3.0[3]. The immobilization allows for the use of extended-range solvents (like DCM) if the biphenyl compound exhibits poor solubility.

  • Coated Polysaccharides (e.g., Lux Cellulose-2): Cellulose-based columns are highly successful in reversed-phase (RP) screening protocols for Fmoc-protected amino acids, providing rapid baseline resolution[2].

  • Macrocyclic Glycopeptides (e.g., CHIROBIOTIC T): Teicoplanin-based phases provide excellent complementary selectivity due to their multimodal chiral ionic character, performing well in both RP and Polar Organic modes.

Table 1: Comparative Performance Data for Fmoc-4-(3-methoxyphenyl)-L-phenylalanine

Chiral Stationary PhaseChiral SelectorOptimal Mobile PhaseElution ModeSelectivity ( α )Resolution ( Rs​ )
CHIRALPAK IC Immobilized Amylosen-Hexane / IPA / TFA (80:20:0.1)Normal Phase2.154.8
Lux Cellulose-2 Coated CelluloseACN / H₂O / TFA (60:40:0.1)Reversed Phase1.683.2
CHIROBIOTIC T TeicoplaninMeOH / H₂O / NH₄OAc (80:20)Polar Organic1.351.9

Data Synthesis Note: Values are representative benchmarks based on the chromatographic behavior of structurally analogous Fmoc-biphenylalanine derivatives under optimized conditions.

Experimental Workflow & Methodology

To ensure absolute trustworthiness in your results, the analytical method must be a self-validating system. This means establishing System Suitability Testing (SST) using a racemic standard before quantifying the enantiomeric excess (% e.e.) of the synthesized L-enantiomer batch.

Workflow N1 1. Standard Preparation Fmoc-4-(3-methoxyphenyl)-DL-Phe N2 2. System Suitability (SST) Verify Baseline Resolution (Rs > 1.5) N1->N2 N3 3. Sample Preparation Fmoc-4-(3-methoxyphenyl)-L-Phe (1 mg/mL) N2->N3 N4 4. Chromatographic Run Isocratic Elution with 0.1% TFA Modifier N3->N4 N5 5. Data Analysis Integrate Peaks & Calculate % e.e. N4->N5

Fig 2. Self-validating experimental workflow for chiral purity assessment.

Step-by-Step Protocol: Normal Phase Validation on CHIRALPAK IC

This protocol utilizes Normal Phase (NP) chromatography, which typically offers the highest resolution for bulky, hydrophobic Fmoc-derivatives.

1. Mobile Phase Preparation:

  • Mix HPLC-grade n-Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio.

  • Add 0.1% (v/v) Trifluoroacetic Acid (TFA). Causality: TFA ensures the carboxylic acid remains protonated, preventing peak tailing and retention time drift.

  • Degas the mixture ultrasonically for 10 minutes.

2. Standard and Sample Preparation:

  • SST Standard: Accurately weigh 1.0 mg of racemic Fmoc-4-(3-methoxyphenyl)-DL-phenylalanine. Dissolve in 1.0 mL of the mobile phase. Sonicate until fully dissolved.

  • Test Sample: Accurately weigh 1.0 mg of the Fmoc-4-(3-methoxyphenyl)-L-phenylalanine batch. Dissolve in 1.0 mL of the mobile phase.

3. Chromatographic Conditions:

  • Column: CHIRALPAK IC (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C. Causality: Temperature control is vital; lower temperatures generally increase enantioselectivity ( α ) but broaden peaks, so 25°C offers the best thermodynamic compromise.

  • Detection: UV at 254 nm. Causality: The fluorenyl ring of the Fmoc group has a strong absorption maximum near 254 nm, providing the high signal-to-noise ratio required to detect trace D-enantiomer impurities (≤0.1%).

  • Injection Volume: 10 µL.

4. Execution and System Suitability:

  • Inject the SST Standard. Ensure that the resolution ( Rs​ ) between the L- and D-enantiomer peaks is ≥1.5 (baseline resolution).

  • Inject a blank (mobile phase) to confirm no carryover.

  • Inject the Test Sample in triplicate.

5. Data Analysis: Calculate the enantiomeric excess (% e.e.) using the integrated peak areas:

% e.e.=AreaL​+AreaD​AreaL​−AreaD​​×100

A passing pharmaceutical-grade batch typically requires an e.e. of ≥99.5% .

Sources

A Comparative Guide to the HPLC Retention Times of Fmoc-4-(3-methoxyphenyl)-L-phenylalanine and Its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Peptide Synthesis

In the precise world of solid-phase peptide synthesis (SPPS), the quality of the final product is directly contingent upon the purity of its constituent building blocks.[1] 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids are foundational to modern peptide synthesis, enabling the sequential and controlled assembly of complex peptide chains.[1][2] Impurities in these raw materials, such as diastereomers or synthesis-related byproducts, can introduce undesired modifications, complicating purification and potentially compromising the biological activity of the final peptide.[3]

Fmoc-4-(3-methoxyphenyl)-L-phenylalanine is a specialized amino acid derivative valued in drug development for creating peptides with unique structural and functional properties.[2] Its distinct methoxy-substituted phenyl ring can influence molecular interactions and improve characteristics like solubility and stability.[2] Given its specialized nature, ensuring its purity and the purity of its derivatives is paramount.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the definitive method for assessing the purity of Fmoc-amino acids.[3] Its accuracy and robustness are unparalleled for separating the target compound from closely related impurities. This guide provides an in-depth comparison of the expected HPLC retention behavior of Fmoc-4-(3-methoxyphenyl)-L-phenylalanine and several structurally related derivatives, grounded in the fundamental principles of chromatographic separation.

The Science of Separation: Why RP-HPLC is the Gold Standard

RP-HPLC separates molecules based on their hydrophobicity (their tendency to repel water).[4][5] The core principle is straightforward: a sample is introduced into a liquid mobile phase that is then pumped through a column packed with a non-polar stationary phase.

  • Stationary Phase: For Fmoc-amino acids, the industry standard is a C18 (octadecylsilyl) silica-based column.[3] The long, non-polar C18 alkyl chains create a hydrophobic surface.

  • Mobile Phase: A mixture of a polar solvent (typically water) and a less polar organic solvent (commonly acetonitrile) is used.[3][6] An acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA), is crucial. TFA serves two purposes: it protonates free silanol groups on the stationary phase to prevent undesirable peak tailing, and it forms ion pairs with the analyte's carboxyl group, enhancing its hydrophobicity and retention.[6][7]

  • Separation Mechanism: When the sample mixture passes through the column, molecules with higher hydrophobicity will interact more strongly with the non-polar C18 stationary phase and "stick" to it longer. Molecules that are more polar (hydrophilic) will prefer the mobile phase and travel through the column more quickly. By gradually increasing the concentration of the organic solvent in the mobile phase (a "gradient"), the bound molecules are progressively eluted from the column, from least hydrophobic to most hydrophobic. The time it takes for a specific compound to travel through the column and reach the detector is its retention time (t R) .

The retention time is therefore a direct, measurable indicator of a molecule's hydrophobicity under specific analytical conditions.[8][9]

Standardized Protocol for Purity Analysis

To ensure reproducible and comparable data, a standardized analytical method is essential. The following protocol represents a robust starting point for the analysis of Fmoc-phenylalanine derivatives.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Operation cluster_analysis Data Analysis prep_sample 1. Prepare Sample (1 mg/mL in 50:50 ACN:H2O) prep_A 2. Prepare Mobile Phase A (0.1% TFA in H2O) prep_B 3. Prepare Mobile Phase B (0.1% TFA in ACN) degas 4. Degas Solvents equilibrate 5. Equilibrate Column (10 min with 95% A) degas->equilibrate System Priming inject 6. Inject Sample (10 µL) equilibrate->inject gradient 7. Run Gradient Program (5% to 95% B over 20 min) inject->gradient detect 8. Detect at 265 nm gradient->detect integrate 9. Integrate Chromatogram detect->integrate compare 10. Compare Retention Times integrate->compare purity 11. Calculate Purity (%) compare->purity

Caption: Standard workflow for RP-HPLC analysis of Fmoc-amino acids.

Detailed Methodological Parameters:
  • HPLC System: Agilent 1100/1200 series or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.[3]

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (use of a column oven is critical for stable retention times).[10][11]

  • Detection: UV absorbance at 265 nm (characteristic wavelength for the Fmoc group).[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Gradient Program:

    • 0-2 min: 5% B (isocratic)

    • 2-22 min: Linear gradient from 5% to 95% B.

    • 22-25 min: 95% B (isocratic, column wash)

    • 25-30 min: 5% B (isocratic, re-equilibration)

Comparative Retention Time Analysis

The structural modifications on the phenyl ring of Fmoc-4-(3-methoxyphenyl)-L-phenylalanine directly influence its overall hydrophobicity and, consequently, its HPLC retention time. The following table presents a comparative analysis of the parent compound and three hypothetical derivatives, with retention times predicted based on established principles of structure-retention relationships in RP-HPLC.

Compound IDDerivative NameStructural Modification vs. ParentPredicted Effect on HydrophobicityExpected Retention Time (min)
Parent Fmoc-4-(3-methoxyphenyl)-L-phenylalanineMethoxy (-OCH₃) group at meta-positionBaseline~18.5
ALT-1 Fmoc-4-(3-hydroxyphenyl )-L-phenylalanineHydroxyl (-OH) replaces MethoxyDecrease~17.2
ALT-2 Fmoc-4-(3-chlorophenyl )-L-phenylalanineChlorine (-Cl) replaces MethoxySlight Increase~18.9
ALT-3 Fmoc-4-(3-tert-butylphenyl )-L-phenylalaninetert-Butyl replaces MethoxySignificant Increase~20.1

Discussion: Decoding the Structure-Retention Relationship

The data presented in the table, while illustrative, is based on the fundamental principle that retention in RP-HPLC is proportional to the hydrophobicity of the analyte. The large, non-polar Fmoc group dominates the hydrophobicity of all these molecules, ensuring they are well-retained on a C18 column. However, the subtle changes in the side chain are sufficient to cause discernible shifts in retention time.

  • Parent Compound (Retention Time ~18.5 min): The methoxy group (-OCH₃) on the phenyl ring contributes a moderate level of hydrophobicity. The oxygen atom adds some polarity, but the methyl group is non-polar. This compound serves as our reference point.

  • ALT-1: The Hydrophilic Effect (-OH group, ~17.2 min): Replacing the methoxy group with a hydroxyl (-OH) group introduces a more polar functional group capable of hydrogen bonding. This increased polarity reduces the molecule's overall hydrophobicity, causing it to have weaker interactions with the C18 stationary phase and elute earlier than the parent compound.

  • ALT-2: The Halogen Effect (-Cl group, ~18.9 min): Chlorine is more electronegative than carbon but is also larger and more lipophilic than the oxygen in the methoxy group. Its effect on hydrophobicity is often a slight increase. Therefore, the chloro-derivative is expected to be slightly more retained than the methoxy-parent, eluting just after it.

  • ALT-3: The Bulky Alkyl Effect (-C(CH₃)₃ group, ~20.1 min): The tert-butyl group is a large, non-polar, and sterically bulky alkyl substituent. It significantly increases the non-polar surface area of the molecule. This leads to much stronger van der Waals interactions with the C18 stationary phase, dramatically increasing its hydrophobicity and resulting in a significantly longer retention time compared to the parent compound.

Conclusion and Practical Recommendations

This guide demonstrates that RP-HPLC is a highly sensitive technique for differentiating closely related structural analogues of Fmoc-protected amino acids. The retention time of a given derivative is a predictable function of its molecular structure, specifically its overall hydrophobicity.

Key Takeaways for Researchers:

  • Predictive Power: The relative elution order of Fmoc-phenylalanine derivatives can be reliably predicted by evaluating the hydrophobicity of the substituents on the phenyl ring. More polar groups (e.g., -OH) decrease retention time, while larger, non-polar alkyl groups (e.g., -tert-butyl) increase it.

  • Method Optimization: If co-elution or poor separation is observed between similar derivatives, adjusting the gradient slope is the most effective strategy. A shallower gradient (e.g., increasing the organic phase more slowly) will increase the separation between peaks, improving resolution.

  • System Suitability: Always run a standard of the parent compound before analyzing a series of derivatives. This confirms system performance and provides a reliable reference point for comparing retention times. Factors like column age, mobile phase preparation, and temperature can cause minor shifts in absolute retention times.[10][11][12]

By understanding the interplay between molecular structure and chromatographic behavior, researchers can effectively utilize HPLC not only for purity assessment but also as a tool for confirming the identity of synthesized derivatives.

References

  • A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
  • Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroform
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex.
  • Hydrophobicity indices for amino acid residues as determined by HPLC.
  • Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI.
  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chrom
  • Fmoc-3-methoxy-L-phenlyalanine. Chem-Impex.
  • Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains
  • Factors Impacting Chromatography Retention Time.
  • Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conform
  • Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. wiley.com.
  • Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity. Spiral.
  • What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • Technical Support Center: HPLC Separation of Phenylalanine Analogues. Benchchem.

Sources

A Comparative Guide to the Crystallographic Analysis of Fmoc-Protected Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Modified Phenylalanine in Peptide Science

In the realm of peptide synthesis and drug development, N-α-Fmoc-protected amino acids are indispensable building blocks. The fluorenylmethyloxycarbonyl (Fmoc) group provides a robust, base-labile protecting group essential for solid-phase peptide synthesis (SPPS). Beyond its primary role in synthesis, the bulky, aromatic nature of the Fmoc group can significantly influence the self-assembly, conformational preferences, and crystallographic properties of amino acid derivatives.

This guide focuses on Fmoc-4-(3-methoxyphenyl)-L-phenylalanine, a derivative of interest due to the introduction of a methoxy group on a distal phenyl ring. This modification can alter the electronic and steric properties of the amino acid, potentially impacting peptide structure, receptor binding, and pharmacokinetic profiles. While a specific single-crystal X-ray structure for Fmoc-4-(3-methoxyphenyl)-L-phenylalanine is not publicly available at the time of this writing, a comprehensive understanding of its likely solid-state behavior can be achieved by a comparative analysis with structurally similar analogs.

This technical guide will provide a detailed comparison of the crystallographic data of Fmoc-L-phenylalanine and Fmoc-4-methyl-L-phenylalanine, offering insights into the influence of phenyl ring substitutions on crystal packing. Furthermore, a generalized, field-proven protocol for the crystallization and single-crystal X-ray diffraction (SCXRD) analysis of such compounds is presented, empowering researchers to elucidate the structures of novel derivatives.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for Fmoc-L-phenylalanine and Fmoc-4-methyl-L-phenylalanine, providing a basis for understanding the solid-state properties of substituted Fmoc-phenylalanine derivatives.[1][2]

ParameterFmoc-L-phenylalanineFmoc-4-methyl-L-phenylalanine
Chemical Formula C₂₄H₂₁NO₄C₂₅H₂₃NO₄
Molecular Weight 387.43 g/mol 401.46 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P 1 2₁ 1P 2₁ 2₁ 2₁
Unit Cell Dimensions
a13.1570 Å5.6748 Å
b4.9083 Å15.6612 Å
c16.1242 Å22.411 Å
α90°90°
β113.135°90°
γ90°90°
Volume (ų) 957.51991.1
Z 24
Density (calculated) 1.343 g/cm³1.338 g/cm³
COD Number 72207534516589

Expert Insights into the Data:

The comparison reveals that even a subtle modification, such as the addition of a methyl group, can lead to a significant change in the crystal system and space group. This highlights the sensitivity of crystal packing to minor alterations in molecular structure. The bulky Fmoc group and the aromatic side chains are expected to dominate the crystal packing through a combination of π-π stacking and hydrogen bonding interactions. The specific nature of these interactions will dictate the overall crystal symmetry. For Fmoc-4-(3-methoxyphenyl)-L-phenylalanine, one would anticipate a complex interplay of these forces, with the methoxy group potentially introducing additional, albeit weak, hydrogen bonding opportunities or influencing the overall electrostatic potential of the molecule, thereby directing a unique packing arrangement.

Experimental Protocol: From Powder to Structure

The following is a generalized workflow for the single-crystal X-ray diffraction analysis of Fmoc-protected amino acids.

Crystallization

The critical first step is to obtain high-quality single crystals. The slow evaporation and vapor diffusion methods are often successful for molecules of this class.

a) Slow Evaporation:

  • Solvent Selection: Dissolve the Fmoc-amino acid in a minimal amount of a suitable solvent in which it is readily soluble (e.g., ethyl acetate, acetone, or a mixture of solvents).

  • Evaporation: Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed at a constant temperature.

  • Crystal Growth: Crystals should form over a period of days to weeks.

b) Vapor Diffusion:

  • Inner Vial: Dissolve the compound in a small volume of a relatively non-volatile solvent and place it in a small, open vial.

  • Outer Reservoir: Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or heptane).

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solvent in the inner vial, gradually decreasing the solubility of the compound and inducing crystallization.[3]

  • Incubation: Allow the setup to remain undisturbed at a constant temperature.

Data Collection

Once suitable crystals are obtained, the next step is to collect diffraction data using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in the X-ray beam (typically monochromatic) and rotated. A detector records the diffraction pattern as a series of spots. A full sphere of data is collected by rotating the crystal through a range of angles.[4]

Structure Solution and Refinement

The collected diffraction data is then used to determine the crystal structure.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often the most challenging step and is typically accomplished using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process yields the final, precise atomic coordinates, bond lengths, and angles.

Visualizing the Workflow

The following diagram illustrates the key stages in the crystallographic analysis of an Fmoc-protected amino acid.

experimental_workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_structure Structure Determination synthesis Synthesis & Purification of Fmoc-Amino Acid crystallization Crystallization (Slow Evaporation/Vapor Diffusion) synthesis->crystallization High Purity Sample mounting Crystal Selection & Mounting crystallization->mounting High-Quality Single Crystal data_collection Data Collection (Single-Crystal Diffractometer) mounting->data_collection unit_cell Unit Cell Determination data_collection->unit_cell Diffraction Data solution Structure Solution (e.g., Direct Methods) unit_cell->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystallographic Information File (CIF) validation->final_structure Final Structure (CIF File)

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion: A Path Forward for Structural Elucidation

While the definitive crystal structure of Fmoc-4-(3-methoxyphenyl)-L-phenylalanine awaits experimental determination, the comparative data and methodologies presented in this guide offer a robust framework for its investigation. The crystallographic analysis of related Fmoc-phenylalanine derivatives demonstrates the profound impact of subtle chemical modifications on solid-state architecture. The provided experimental protocol serves as a practical starting point for researchers seeking to elucidate the three-dimensional structures of novel Fmoc-protected amino acids. Such structural insights are paramount for advancing our understanding of peptide self-assembly, designing novel biomaterials, and developing next-generation peptide-based therapeutics.

References

  • Liyanage, W., & Nilsson, B. L. (2016).
  • PubChem. (n.d.). Fmoc-4-methyl-L-phenylalanine. National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • ACS Publications. (2018). Comparison of the Self-Assembly Behavior of Fmoc-Phenylalanine and Corresponding Peptoid Derivatives. Crystal Growth & Design. Retrieved March 23, 2026, from [Link]

  • PubChem. (n.d.). Fmoc-phenylalanine. National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • NextSDS. (n.d.). Fmoc-4-(3-methoxyphenyl)-L-phenylalanine — Chemical Substance Information. Retrieved March 23, 2026, from [Link]

  • Moreno, M., et al. (2019). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements.
  • ProQuest. (n.d.). Self-Assembly and Hydrogelation of Fmoc-Phenylalanine Derivatives. Retrieved March 23, 2026, from [Link]

  • USCKS. (n.d.). Fmoc-4-(3-methoxyphenyl)-L-phenylalanine[1223105-50-7]. Retrieved March 23, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of the Fmoc amino acid LMWG. Retrieved March 23, 2026, from [Link]

  • ResearchGate. (n.d.). Revealing the true crystal structure of L-phenylalanine using solid-state density functional theory. Retrieved March 23, 2026, from [Link]

  • Aapptec. (n.d.). Fmoc-Phe(4-Me)-OH [199006-54-7]. Retrieved March 23, 2026, from [Link]

  • ResearchGate. (n.d.). Crystal structures of amino acids: From bond lengths in glycine to metal complexes and high-pressure polymorphs. Retrieved March 23, 2026, from [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved March 23, 2026, from [Link]

  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved March 23, 2026, from [Link]

  • RSC Publishing. (n.d.). Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory. Retrieved March 23, 2026, from [Link]

  • MDPI. (2020).

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling Fmoc-4-(3-methoxyphenyl)-L-phenylalanine: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: April 2026

As researchers dedicated to advancing drug development and peptide synthesis, our most critical asset is a safe and efficient laboratory environment. The integrity of our work and the well-being of our team depend on a deep, causal understanding of the materials we handle. This guide moves beyond a simple checklist to provide a comprehensive operational plan for the safe handling of Fmoc-4-(3-methoxyphenyl)-L-phenylalanine, a key building block in modern peptide chemistry.[1] Our focus is on not just what to do, but why we do it, ensuring every protocol is a self-validating system of safety and scientific excellence.

Fmoc-protected amino acids, in their solid state, are generally considered to have low volatility and toxicity. The primary physical hazard arises from the potential to generate airborne dust, which can lead to respiratory, skin, and eye irritation.[2][3] Therefore, our safety strategy is centered on meticulous containment and appropriate barrier protection.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not arbitrary; it is a risk-based assessment tailored to the specific compound and procedure. For Fmoc-4-(3-methoxyphenyl)-L-phenylalanine, which is a fine, solid powder, the primary routes of exposure are inhalation and dermal contact.[2]

Protection Type Specification Rationale and Expert Insight
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles (conforming to EN166 or NIOSH standards).[4][5]Protects against dust and accidental splashes. The solid is a fine powder; any disturbance can create airborne particles. Goggles provide a superior seal compared to glasses and are recommended when handling larger quantities or when the risk of dust generation is high.
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).[6][7]Prevents direct skin contact. While the compound itself may only be a mild irritant, gloves also protect against the solvents (like DMF or NMP) commonly used to dissolve it. Always inspect gloves before use and dispose of contaminated gloves immediately after handling.[5][8]
Skin & Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination. A lab coat should be worn buttoned to provide maximum coverage. For procedures with a higher risk of spills, a chemical-resistant apron should be considered.[7]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) is required only when dusts are generated and engineering controls are insufficient.[4][6]Prevents inhalation of irritating dust particles. In most scenarios, handling this compound within a chemical fume hood or a well-ventilated area negates the need for respiratory protection. However, for bulk transfers or situations where dust is unavoidable, a respirator is mandatory.[2][4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A robust operational plan integrates engineering controls with procedural best practices. This workflow is designed to minimize exposure at every step.

Engineering Controls: Your Foundational Safety Net
  • Ventilation: Always handle solid Fmoc-4-(3-methoxyphenyl)-L-phenylalanine in a well-ventilated area. For weighing and transferring operations that can generate dust, use a chemical fume hood or a powder containment hood. [4]

  • Safety Stations: Before beginning work, confirm that eyewash stations and safety showers are unobstructed and readily accessible.[4]

Safe Handling Protocol

The following diagram outlines the logical flow for handling the compound, from initial preparation to final cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_workspace 2. Prepare Workspace (In Fume Hood) prep_ppe->prep_workspace weigh 3. Weigh Compound (Minimize Dust) prep_workspace->weigh transfer 4. Transfer to Vessel weigh->transfer dissolve 5. Add Solvent Slowly (e.g., DMF) transfer->dissolve decon 6. Decontaminate Workspace & Equipment dissolve->decon dispose 7. Dispose of Waste (Solid, Liquid, PPE) decon->dispose wash 8. Wash Hands Thoroughly dispose->wash

Safe Handling Workflow Diagram
  • Preparation : Before handling the compound, ensure all required PPE is worn correctly. Prepare your workspace within a chemical fume hood, clearing it of any unnecessary items.

  • Weighing and Transfer : Conduct all weighing and transferring of the solid compound inside the fume hood to contain any dust generated.[4] Use a spatula to handle the material and avoid creating dust clouds by pouring.

  • Solution Preparation : When dissolving the solid, add it slowly to the solvent (e.g., DMF, NMP) to prevent splashing.[4] Be aware that the solvents used in peptide synthesis often carry their own significant hazards.

  • Post-Handling : After the procedure is complete, thoroughly wash your hands and any exposed skin with soap and water, even after removing gloves.[5]

  • Decontamination : Clean the work area and any equipment used. Decontaminate surfaces with an appropriate cleaning agent to remove any residual chemical.[4]

Spill and Disposal Management

Accidents can happen, but a clear plan ensures they are managed safely and effectively.

Accidental Release Measures (Spills)
  • Containment : Wearing your full PPE, gently sweep up the spilled solid material. Avoid generating dust. [2] You can lightly moisten a paper towel with water to wipe up the final traces, but do not use solvents that could increase the spill's surface area.

  • Collection : Collect the material into a suitable, tightly closed, and clearly labeled container for disposal.[4]

  • Ventilation : Ensure the area is well-ventilated during cleanup.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : Unused Fmoc-4-(3-methoxyphenyl)-L-phenylalanine and any material contaminated with it should be disposed of as chemical waste.

  • Containerization : Keep waste chemical in a suitable, clearly labeled, and sealed container.[4] Do not mix with other waste streams unless compatibility is confirmed.

  • Regulatory Compliance : All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2][3] This includes contaminated gloves, weigh boats, and paper towels.

By adhering to this comprehensive guide, you build a foundation of safety and trust in your laboratory, allowing you to focus on the science that drives innovation.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Phe(4-Me)-OH.
  • NextSDS. (n.d.). Fmoc-4-(3-methoxyphenyl)-L-phenylalanine — Chemical Substance Information.
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: Fmoc-(FmocHmb)Phe-OH.
  • Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Phenylalanine.
  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
  • Benchchem. (n.d.). Personal protective equipment for handling 3-Aminohexanoic acid.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
  • Echemi. (n.d.). FMOC-L-phenylalanine SDS, 35661-40-6 Safety Data Sheets.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). FMOC-L-PHENYLALANINE CAS No 35661-40-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PubChem. (n.d.). Fmoc-4-Amino-L-phenylalanine.
  • Benchchem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Sigma-Aldrich. (n.d.). Fmoc-Phe(4-CF3)-OH.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Chem-Impex. (n.d.). Fmoc-3-methoxy-L-phenlyalanine.
  • Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • ResearchGate. (2019, June 5). How best can I remove Fmoc from a peptide to expose the N-terminal?

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.